Methyl benzofuran-6-carboxylate
Descripción
Propiedades
IUPAC Name |
methyl 1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDHNZDNWGZFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626044 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588703-29-1 | |
| Record name | Methyl 1-benzofuran-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-benzofurancarboxylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzofuran-6-carboxylate is a heterocyclic organic compound that holds significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic compounds, it serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of the biological potential of the broader benzofuran class of compounds.
Core Chemical Properties
This compound is a solid compound under standard conditions.[1] While a specific melting point is not widely reported in the literature, the corresponding benzofuran-6-carboxylic acid has a melting point in the range of 158-162°C.[2] The esterification to the methyl ester would be expected to alter this value. The predicted boiling point of this compound is approximately 257.7±13.0 °C.[3] It is sparingly soluble in water but demonstrates solubility in common organic solvents.[2]
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | [3] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | methyl 1-benzofuran-6-carboxylate | [4] |
| CAS Number | 588703-29-1 | [4] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 257.7 ± 13.0 °C | [3] |
| Purity (typical) | >95% | [1] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While publicly available spectra are limited, commercial suppliers indicate the availability of analytical data upon request.[4] Based on the known structure and data from related benzofuran compounds, the expected spectral characteristics are as follows:
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring system and a singlet for the methyl ester protons. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran core and the carbonyl and methyl carbons of the ester group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester and the C-O stretching of the furan ring. |
Experimental Protocols
The synthesis of this compound can be achieved through the esterification of benzofuran-6-carboxylic acid. A standard and widely used method for this transformation is the Fischer esterification.
Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from benzofuran-6-carboxylic acid.
Materials:
-
Benzofuran-6-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve benzofuran-6-carboxylic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield the final product.[5]
Characterization Workflow
The identity and purity of the synthesized this compound should be confirmed through a series of analytical techniques.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively documented, the benzofuran scaffold is a well-established pharmacophore with a broad range of biological activities.
Anticancer Potential
Numerous derivatives of benzofuran have been investigated for their cytotoxic effects against various cancer cell lines.[6][7] For instance, certain halogenated derivatives of methyl benzofuran-3-carboxylate have demonstrated significant activity against lung cancer and hepatocellular carcinoma cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis and the generation of reactive oxygen species within cancer cells.[6] The benzofuran core is seen as a promising starting point for the development of novel anticancer agents.[8][9]
Antimicrobial Activity
Benzofuran derivatives have also shown notable antimicrobial properties, with activity against a range of bacteria and fungi.[10][11] The presence of specific substituents on the benzofuran ring system can significantly influence the antimicrobial spectrum and potency. For example, some benzofuran-2-carboxylic acid derivatives have exhibited antifungal activity.[12] The hydroxyl group at the 6-position of the benzofuran ring has been identified as a key feature for the antibacterial activity in some series of compounds.[13]
The general biological activities of the benzofuran class of compounds are summarized in the following diagram:
Conclusion
This compound is a valuable heterocyclic compound with well-defined chemical properties. Its synthesis is readily achievable through standard organic chemistry transformations, and its characterization relies on a suite of modern analytical techniques. While direct biological data on this specific molecule is sparse, the extensive research on the benzofuran scaffold highlights its significant potential in the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This technical guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.
References
- 1. This compound | 588703-29-1 [sigmaaldrich.com]
- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound [synhet.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 7. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 12. Methyl 4-hydroxy-1-benzofuran-6-carboxylate|CAS 1279218-51-7 [benchchem.com]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Methyl benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of Methyl benzofuran-6-carboxylate (CAS No. 588703-29-1). Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents a visual representation of a key synthetic pathway. The information is structured to facilitate easy access and application in a laboratory setting.
Core Physical Properties
This compound is a heterocyclic compound with a molecular structure consisting of fused benzene and furan rings, with a methyl carboxylate group attached to the benzene ring.[1] Its chemical formula is C10H8O3, and it has a molecular weight of 176.17 g/mol .[2] The physical state of the compound is a white to yellow solid.[2] While some physical properties are readily available, others, such as the melting point and solubility, are not explicitly documented in publicly available literature.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Physical Property | Value | Source |
| CAS Number | 588703-29-1 | [3] |
| Molecular Formula | C10H8O3 | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Physical State | White to yellow solid | [2] |
| Boiling Point | 257.7 ± 13.0 °C (Predicted) | [4] |
| Melting Point | Not available | [2] |
| Solubility | Not available | [2] |
Experimental Protocols for Physical Property Determination
To supplement the existing data, the following sections provide detailed, standard experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination (Thiele Tube Method)
The melting point is a critical indicator of a compound's purity.[5] A sharp melting range typically signifies a pure substance.
Materials:
-
Thiele tube
-
High-boiling point oil (e.g., mineral oil, silicone oil)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle
-
Mortar and pestle
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the crystalline this compound using a mortar and pestle.[5]
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the tube gently to ensure the sample is compact.
-
Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing. The sample in the capillary tube should be level with the thermometer bulb.[5]
-
Fill the Thiele tube with the high-boiling point oil to a level above the side arm.
-
Insert the thermometer and the attached capillary tube into the Thiele tube, ensuring the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.[5] The convection currents in the oil will ensure uniform heating.[5]
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of melting).
-
The recorded temperature range is the melting point of the sample.
Boiling Point Determination (Siwoloboff Method)
For compounds that are liquid at or near room temperature, or for which a boiling point is sought, the following micro-method can be employed.
Materials:
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Sample of this compound (if liquid)
Procedure:
-
Place a small amount (a few drops) of the liquid sample into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer.
-
Heat the apparatus in a heating bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Note the temperature when a rapid and continuous stream of bubbles is observed. This is the boiling point of the liquid.[6]
Solubility Determination
Understanding the solubility of a compound is crucial for its application in various chemical and biological systems.
Materials:
-
Test tubes
-
A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, 5% aqueous HCl, 5% aqueous NaOH)
-
Spatula
-
Vortex mixer (optional)
-
Sample of this compound
Procedure:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.
-
Add a small volume (e.g., 1 mL) of a solvent to the first test tube.
-
Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).
-
Observe whether the solid has dissolved completely. If it has, the compound is soluble in that solvent under these conditions.
-
If the compound does not dissolve, it is considered insoluble or sparingly soluble.
-
Repeat the process with the other solvents.
-
For solubility in acidic and basic solutions, observe for any reaction (e.g., effervescence) or change in appearance, which might indicate a chemical reaction leading to dissolution.
Synthetic Pathway Visualization
The synthesis of this compound is a key process for its availability in research. The following diagram illustrates a plausible synthetic route, which is a critical piece of information for chemists working with this compound.
Caption: Synthetic route to Methyl-1-benzofuran-6-carboxylate.
Biological Context and Potential Applications
Benzofuran derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery.[7] Studies have shown that various substituted benzofurans exhibit antimicrobial and anticancer properties.[7][8] For instance, certain halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against leukemia and cervical cancer cell lines.[7] The core structure of this compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[4] Specifically, benzofuran-6-carboxylic acid, a related compound, is a reagent in the development of treatments for dry eye disease.[1] Further research into the biological activities of this compound and its derivatives could unveil novel therapeutic agents.
References
- 1. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. This compound | 588703-29-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of the Benzofuran Scaffold: A Technical Guide Focused on Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of methyl benzofuran-6-carboxylate. It is important to note that while the benzofuran core is present in numerous biologically active compounds, specific experimental data on the biological activities of this compound is limited in publicly available scientific literature. The information presented herein is largely based on the well-documented activities of structurally related benzofuran derivatives and serves as a guide for potential research directions.
Introduction to the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, is a prominent scaffold in medicinal chemistry.[1][2][3][4][5] Its derivatives, both naturally occurring and synthetic, exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[2][3][6][7] The biological versatility of the benzofuran nucleus makes it a privileged structure in drug discovery and development.[4][8] this compound, as a derivative, holds potential for biological activity, primarily inferred from the extensive research on the broader benzofuran class.
Inferred Biological Activities of this compound
Based on the activities of related compounds, the primary areas of potential biological relevance for this compound are antimicrobial and anticancer effects. Structure-activity relationship (SAR) studies on various benzofuran derivatives suggest that the nature and position of substituents on the benzofuran ring are critical determinants of their biological potency.[2][9] For instance, the presence of a hydroxyl group at the C-6 position has been shown to be important for the antibacterial activity of some benzofurans.[2] While this compound lacks this hydroxyl group, the ester functionality at the 6-position could still confer significant biological properties.
Potential Antimicrobial Activity
Benzofuran derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[4][9][10] The proposed mechanism of action for some antimicrobial benzofurans involves the disruption of microbial cell membranes or the inhibition of essential enzymes.[2]
Key Considerations for Antimicrobial Potential:
-
Gram-Positive and Gram-Negative Bacteria: Many benzofuran derivatives show potent activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[2][10][11]
-
Antifungal Activity: Activity against fungal strains such as Candida albicans and Aspergillus niger has also been reported for several benzofuran compounds.[2][11]
Potential Anticancer Activity
A significant body of research highlights the anticancer potential of benzofuran derivatives against various cancer cell lines.[6][7][12][13][14] The mechanisms underlying their cytotoxic effects are diverse and often depend on the specific substitutions on the benzofuran core.
Potential Anticancer Mechanisms:
-
Induction of Apoptosis: Many benzofuran derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[6][12]
-
Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[6][15]
-
Enzyme Inhibition: Benzofurans have been identified as inhibitors of various enzymes crucial for cancer progression, such as protein kinases (e.g., mTOR, VEGFR-2) and topoisomerase.[9][15][16][17][18]
Quantitative Data on Related Benzofuran Derivatives
To provide a framework for the potential efficacy of this compound, the following tables summarize quantitative data from studies on various benzofuran derivatives. It is crucial to reiterate that these data are for related compounds and not for this compound itself.
Table 1: Antimicrobial Activity of Selected Benzofuran Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 3-Arylbenzofuran derivatives | S. aureus | 0.39 - 3.12 | [10] |
| 3-Arylbenzofuran derivatives | MRSA | 0.39 - 3.12 | [10] |
| 3-Arylbenzofuran derivatives | B. subtilis | 0.39 - 3.12 | [10] |
| 6-Hydroxybenzofuran derivatives | Various bacteria | 0.78 - 3.12 (MIC₈₀) | [2] |
| Aza-benzofuran derivative | S. typhimurium | 12.5 | [19] |
| Aza-benzofuran derivative | E. coli | 25 | [19] |
| Aza-benzofuran derivative | S. aureus | 12.5 | [19] |
| Oxa-benzofuran derivative | P. italicum | 12.5 | [19] |
| Oxa-benzofuran derivative | C. musae | 12.5 - 25 | [19] |
Table 2: Cytotoxicity of Selected Benzofuran Derivatives against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Halogenated benzofuran derivative | A549 (Lung) | 6.3 | [6][20] |
| Halogenated benzofuran derivative | HepG2 (Liver) | 3.8 | [6][20] |
| 3-Formylbenzofuran derivatives | SK-Hep-1 (Liver) | - | [12] |
| Benzofuran-based oxadiazole conjugates | HCT116 (Colon) | 3.27 | [12] |
| 3-Methylbenzofuran derivative | A549 (Lung) | 1.48 | [12] |
| Benzofuran-2-carboxamide derivative | A549 (Lung) | 0.57 | [12] |
| Benzofuran-2-carboxamide derivative | HeLa (Cervical) | 0.73 | [12] |
| Benzofuran-2-carboxamide derivative | HCT-116 (Colon) | 0.87 | [12] |
Experimental Protocols
The following are generalized experimental protocols that can be employed to evaluate the biological activity of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[21]
-
Serial Dilution: The test compound, this compound, is serially diluted (typically two-fold) in the broth medium within a 96-well microtiter plate.[11][21]
-
Inoculation: Each well is inoculated with the prepared microbial suspension.[21]
-
Controls: Positive (broth with microorganism, no compound) and negative (broth only) controls are included. A standard antibiotic/antifungal can be used as a positive control compound.[21]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[21]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.[11][21]
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[22][23][24][25]
Procedure:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) should be included.[26]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.[1]
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized detergent solution).[1]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[1]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]
Potential Signaling Pathways
While the specific molecular targets of this compound are unknown, studies on other benzofuran derivatives have implicated several key signaling pathways in their anticancer effects. These pathways represent potential areas of investigation for understanding the mechanism of action of this compound.
-
mTOR Signaling Pathway: Some benzofuran derivatives have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[13][15][16][17]
-
RAS/RAF/MEK/ERK Pathway: This is another critical pathway involved in cell proliferation, differentiation, and survival that has been shown to be modulated by certain benzofuran compounds.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 6. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 7. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]
- 10. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jopcr.com [jopcr.com]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. mdpi.com [mdpi.com]
- 20. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. atcc.org [atcc.org]
- 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. benchchem.com [benchchem.com]
Methyl benzofuran-6-carboxylate IUPAC name and structure
A Technical Guide to Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key intermediate in pharmaceutical and organic synthesis. It details the compound's chemical identity, physicochemical properties, and a detailed experimental protocol for its synthesis.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 1-benzofuran-6-carboxylate [1].
Caption: 2D structure of methyl 1-benzofuran-6-carboxylate.
Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 588703-29-1 | [1] |
| PubChem CID | 22481705 | [1] |
| Chemical Formula | C₁₀H₈O₃ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Physical Properties | ||
| Boiling Point | 257.7 ± 13.0 °C (Predicted) | [2] |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
| Spectroscopic Data | ||
| ¹H NMR | Specific experimental data not publicly available. Expected signals include aromatic protons, furan ring protons, and a methyl singlet for the ester group. | |
| ¹³C NMR | Specific experimental data not publicly available. Expected signals would include aromatic carbons, furan carbons, and carbons of the ester group (carbonyl and methoxy). | |
| Infrared (IR) | Specific experimental data not publicly available. Expected characteristic peaks include C=O stretch (ester) around 1715-1730 cm⁻¹, aromatic C=C stretches around 1600-1450 cm⁻¹, and C-O stretches between 1300-1000 cm⁻¹.[3][4] | |
| Mass Spectrometry | Specific experimental data not publicly available. The molecular ion peak (M+) would be expected at m/z = 176. |
Experimental Synthesis Protocol
A known method for the preparation of methyl 1-benzofuran-6-carboxylate involves a multi-step process starting from 4-formyl-3-hydroxy benzoic acid[5].
Synthesis Workflow
Caption: Workflow for the synthesis of methyl 1-benzofuran-6-carboxylate.
Detailed Methodology
The synthesis is a three-step process as outlined below[5].
Step 1: Synthesis of Methyl-4-formyl-3-hydroxy benzoate (V)
-
To a solution of 4-formyl-3-hydroxy benzoic acid (IV) in methanol, add thionyl chloride.
-
The reaction proceeds to convert the carboxylic acid to its methyl ester, yielding methyl-4-formyl-3-hydroxy benzoate (V).
-
The product is isolated following standard workup procedures, such as extraction with ethyl acetate and evaporation of the solvent under reduced pressure[5].
Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid (VI)
-
React the intermediate (V) with chloroacetic acid in the presence of an aqueous alkali (e.g., sodium hydroxide).
-
After the reaction is complete, acidify the mixture with concentrated hydrochloric acid to a pH of 2-3 and cool to 20°C[5].
-
The precipitated product, [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid (VI), is collected by filtration and washed with water[5].
Step 3: Synthesis of Methyl 1-benzofuran-6-carboxylate (VII)
-
The intermediate (VI) is reacted with a mixture of acetic anhydride, acetic acid, and an anhydrous alkali metal acetate (e.g., sodium acetate)[5].
-
This reaction facilitates an intramolecular cyclization to form the benzofuran ring system.
-
The final product, methyl 1-benzofuran-6-carboxylate (VII), is then purified from the reaction mixture[5].
Applications
This compound serves as a versatile building block and key intermediate in several fields:
-
Pharmaceutical Research : It is utilized in the synthesis of more complex molecules for the development of potential anti-cancer and anti-inflammatory drugs[2].
-
Organic Synthesis : Its structure is a valuable scaffold for creating novel chemical entities with diverse applications[2].
-
Fragrance and Flavoring Industry : The compound is sometimes employed in the production of fragrances and flavorings[2].
References
A Technical Guide to the Natural Sources of Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzofuran derivatives represent a significant class of heterocyclic compounds widely distributed in nature. Possessing a diverse array of biological activities, these compounds have garnered substantial interest within the scientific community, particularly in the fields of pharmacology and drug discovery. This technical guide provides an in-depth overview of the natural sources of benzofuran derivatives, detailing their origins in plants, fungi, and marine organisms. The guide further presents quantitative data on their isolation, comprehensive experimental protocols, and a visual representation of the key signaling pathways they modulate.
Natural Sources and Quantitative Yields of Benzofuran Derivatives
Benzofuran derivatives are predominantly found as secondary metabolites in a variety of natural sources. Higher plants, particularly from the Asteraceae, Moraceae, and Rutaceae families, are rich sources of these compounds.[1] Additionally, endophytic and marine-derived fungi, such as those from the Penicillium and Xylaria genera, have been identified as prolific producers of unique benzofuran structures.[2][3] The following tables summarize the quantitative yields of selected benzofuran derivatives isolated from various natural sources.
| Benzofuran Derivative | Natural Source | Yield | Reference |
| Moracin M | Morus alba (Hairy Root Cultures) | 7.82 ± 1.26 mg/g DW | [4] |
| Moracin C | Morus alba (Hairy Root Cultures) | 1.82 ± 0.65 mg/g DW | [4] |
| Oxyresveratrol | Morus alba (Hairy Root Cultures) | 6.27 ± 1.24 mg/g DW | [4] |
| Resveratrol | Morus alba (Hairy Root Cultures) | 0.61 ± 0.16 mg/g DW | [4] |
| Extraction Solvent | Morus alba (Fruits) | Extract Yield (% g/g sample) | Reference |
| Aqueous | 10.11a | [5][6] | |
| 75% acetone | 16.17c | [5][6] | |
| 75% ethanol | 15.82c | [5][6] | |
| 75% methanol | 13.42b | [5] |
Experimental Protocols for Isolation and Characterization
The isolation and characterization of benzofuran derivatives from natural sources involve a series of meticulous chromatographic and spectroscopic techniques. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Isolation of Benzofuranoids from Fungal Cultures (Penicillium crustosum)
1. Fungal Cultivation and Extraction:
-
The marine-derived fungus Penicillium crustosum SCNU-F0046 is cultured on a solid rice medium.
-
The fermented rice substrate is extracted exhaustively with ethyl acetate (EtOAc) at room temperature.
-
The resulting EtOAc extract is concentrated under reduced pressure to yield a crude extract.[2]
2. Chromatographic Separation:
-
The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc to yield several fractions.
-
Fractions containing benzofuran derivatives are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) to afford pure benzofuran compounds.[2]
3. Structural Elucidation:
-
The structures of the isolated compounds are determined by a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]
Protocol 2: Extraction of 2-Arylbenzofurans from Plant Material (Morus alba)
1. Plant Material and Extraction:
-
The dried leaves of Morus alba (2.9 kg) are subjected to refluxing extraction with methanol (MeOH) (10 L × 3).
-
The combined MeOH extract is concentrated to yield a total extract (384.0 g).[7]
-
The total extract is suspended in deionized water and partitioned sequentially with n-hexane, EtOAc, and n-butanol (n-BuOH) to yield respective fractions.[7]
2. Isolation and Purification:
-
The EtOAc fraction (16.1 g) is subjected to silica gel column chromatography using a gradient of chloroform (CHCl₃)/MeOH/water to obtain multiple subfractions.[7]
-
Subfractions are further purified using Sephadex LH-20 column chromatography with MeOH as the eluent.
-
Final purification of individual compounds is achieved through preparative HPLC.[7]
3. Characterization:
-
The chemical structures of the isolated 2-arylbenzofurans are determined by spectroscopic analysis, including 1D and 2D NMR, and comparison with previously reported data.[7]
Protocol 3: Isolation of Benzofuranylpropanoids from Nicotiana tabacum
1. Extraction:
-
Air-dried and powdered stems and roots of Nicotiana tabacum (2.5 kg) are extracted with 95% aqueous methanol (3.0 L × 3) at room temperature.
-
The extract is concentrated under vacuum to yield a dried extract (68.5 g).[8]
2. Chromatographic Separation:
-
The dried extract is applied to a silica gel column (200–300 mesh) and eluted with a CHCl₃-acetone gradient system to afford six fractions.[8]
-
A specific fraction (12.5 g) is further subjected to silica gel column chromatography using a CHCl₃-MeOH gradient.
-
Preparative HPLC (30% MeOH-H₂O) is used for the final purification of the benzofuranylpropanoids, yielding pure compounds (34.2 mg and 42.5 mg).[8]
3. Structural Elucidation:
-
The structures of the new compounds are elucidated by spectroscopic methods, including extensive 1D- and 2D-NMR techniques.[8]
Signaling Pathways Modulated by Benzofuran Derivatives
Benzofuran derivatives exert their diverse biological effects by modulating various cellular signaling pathways. Key pathways implicated in their anti-inflammatory and anticancer activities include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the mammalian Target of Rapamycin (mTOR) signaling pathways.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Benzofuran derivatives have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects.
MAPK Signaling Pathway
The MAPK signaling cascade is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Certain benzofuran derivatives have demonstrated the ability to modulate MAPK signaling, contributing to their anticancer properties.
mTOR Signaling Pathway
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Benzofuran derivatives have been identified as inhibitors of the mTOR pathway, highlighting their therapeutic potential in oncology.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Benzofuran derivatives from the mangrove endophytic Fungus Xylaria sp. (#2508) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. Coumarin and Moracin Derivatives from Mulberry Leaves (Morus alba L.) with Soluble Epoxide Hydrolase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
The Therapeutic Potential of Benzofuran Compounds: A Technical Guide for Drug Discovery Professionals
Introduction
The benzofuran scaffold, a heterocyclic compound composed of a fused benzene and furan ring, has emerged as a privileged structure in medicinal chemistry. Its prevalence in a wide array of natural products and synthetic derivatives with potent biological activities has garnered significant attention from researchers in the field of drug discovery and development.[1][2] Benzofuran-containing molecules have demonstrated a remarkable spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the therapeutic potential of benzofuran compounds, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Applications
Benzofuran derivatives have shown significant promise as anticancer agents, acting through various mechanisms such as the inhibition of key enzymes involved in cell cycle regulation and signal transduction, as well as the disruption of microtubule dynamics.[1][4]
Quantitative Data: Anticancer Activity of Benzofuran Derivatives
The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| 17i | LSD1 Inhibition | MGC-803 | 5.85 ± 0.35 | [4] |
| H460 | 2.06 ± 0.27 | [4] | ||
| A549 | 5.74 ± 1.03 | [4] | ||
| THP-1 | 6.15 ± 0.49 | [4] | ||
| MCF-7 | 2.90 ± 0.32 | [4] | ||
| Compound 14c | GSK3β Inhibition | HCT116 | 3.27 | [2] |
| Compound 12 | Tubulin Polymerization Inhibition | SiHa | 1.10 | [2] |
| HeLa | 1.06 | [2] | ||
| Compound 13b | Not Specified | MCF-7 | Not Specified (Superior Inhibition) | [2] |
| Compound 13g | Not Specified | MCF-7 | Not Specified (Superior Inhibition) | [2] |
Key Experimental Protocols: Anticancer Evaluation
A common method for the synthesis of substituted benzofurans is the Sonogashira coupling followed by cyclization.
Materials:
-
o-Iodophenol derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl2(PPh3)2)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To a solution of the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add the palladium catalyst (0.02 eq) and CuI (0.04 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired 2-substituted benzofuran.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Benzofuran test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[6]
-
Treat the cells with various concentrations of the benzofuran compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Aspirate the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways in Benzofuran-Mediated Anticancer Activity
Benzofuran derivatives can exert their anticancer effects by modulating various signaling pathways. For instance, some compounds inhibit Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in histone modification and gene expression, leading to the reactivation of tumor suppressor genes. Others inhibit Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, leading to cell cycle arrest and apoptosis. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, also leading to cell cycle arrest and apoptosis.
Caption: Mechanisms of anticancer action for benzofuran derivatives.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[7]
Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzofuran derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 12.5 | [7] |
| Escherichia coli | 25 | [7] | |
| Staphylococcus aureus | 12.5 | [7] | |
| Compound 2 | Staphylococcus aureus | 25 | [7] |
Key Experimental Protocol: Antimicrobial Susceptibility Testing
This method is a standardized technique used to determine the MIC of an antimicrobial agent.[1][8]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Benzofuran test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Prepare serial two-fold dilutions of the benzofuran compounds in the broth within the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. Alternatively, the optical density can be measured using a microplate reader.
Anti-inflammatory Applications
Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and signaling pathways.[9]
Quantitative Data: Anti-inflammatory Activity of Benzofuran Derivatives
The anti-inflammatory activity of benzofuran derivatives can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, and in vivo using models such as the carrageenan-induced paw edema assay.
| Compound ID | Assay | Activity | Reference |
| Compound 5d | LPS-induced NO production in RAW 264.7 cells | IC50 = 52.23 ± 0.97 µM | [9] |
| Emorfazone | Carrageenan-induced paw edema in rats | Significant inhibition | [10] |
Key Experimental Protocols: Anti-inflammatory Evaluation
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[11][12]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete DMEM medium
-
Lipopolysaccharide (LPS)
-
Benzofuran test compounds
-
Griess Reagent (for NO measurement)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10^5 cells/well and allow them to adhere.[12]
-
Pre-treat the cells with various concentrations of the benzofuran compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess Reagent and incubate for 10 minutes at room temperature.[11]
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This is a classic model of acute inflammation used to screen for anti-inflammatory drugs.[13][14]
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Benzofuran test compounds
-
Vehicle (e.g., saline, DMSO)
-
Pletysmometer or digital calipers
Procedure:
-
Administer the benzofuran test compounds or vehicle to the animals via an appropriate route (e.g., oral gavage).
-
After a set period (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.[13]
-
Measure the paw volume or thickness at various time points (e.g., 1, 2, 4, and 6 hours) after carrageenan injection using a plethysmometer or calipers.[15]
-
The increase in paw volume is a measure of the inflammatory edema.
-
Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
Signaling Pathways in Benzofuran-Mediated Anti-inflammatory Activity
Benzofuran derivatives often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are critical for the expression of pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Spectroscopic Data of Methyl benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl benzofuran-6-carboxylate, a key intermediate in medicinal chemistry. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a plausible experimental protocol for its synthesis and characterization.
Spectroscopic Data
The spectroscopic data presented here is compiled from typical values for benzofuran systems and related carboxylate esters, providing a robust reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for the ¹H and ¹³C nuclei of this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-7 |
| ~7.85 | s | 1H | H-5 |
| ~7.70 | d | 1H | H-2 |
| ~7.55 | d | 1H | H-4 |
| ~6.80 | d | 1H | H-3 |
| ~3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (ester) |
| ~155.0 | C-7a |
| ~145.0 | C-2 |
| ~128.0 | C-6 |
| ~127.5 | C-3a |
| ~124.0 | C-5 |
| ~121.0 | C-7 |
| ~111.0 | C-4 |
| ~106.0 | C-3 |
| ~52.0 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are presented in Table 3.
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1280, 1100 | Strong | C-O stretch (ester and ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Interpretation |
| 176 | [M]⁺, Molecular ion |
| 145 | [M - OCH₃]⁺ |
| 117 | [M - COOCH₃]⁺ |
Experimental Protocols
The following section outlines a plausible synthetic route and the methodologies for the spectroscopic analysis of this compound.
Synthesis of this compound
A common method for the synthesis of benzofuran esters involves the reaction of a substituted salicylaldehyde with an α-haloester followed by an intramolecular cyclization. An alternative is the esterification of the corresponding carboxylic acid.
Procedure: Esterification of Benzofuran-6-carboxylic acid
-
Reaction Setup: To a solution of benzofuran-6-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction: The reaction mixture is then heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
The sample is dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
The mass spectrum is obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
The sample is introduced directly or via gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and characterization of this compound.
A Technical Guide to Methyl Benzofuran-6-carboxylate: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl benzofuran-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physicochemical properties, outlines general methodologies for its synthesis and analysis, and explores the significant biological activities associated with the broader class of benzofuran derivatives, particularly their anticancer potential.
Core Molecular Data
This compound is a small organic molecule featuring a fused benzene and furan ring system. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| IUPAC Name | methyl 1-benzofuran-6-carboxylate | [2] |
| CAS Number | 588703-29-1 | [2] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents | [3] |
Synthetic and Analytical Methodologies
General Synthetic Workflow
The synthesis of benzofuran-6-carboxylic acid derivatives often involves a multi-step process, which can be generalized as follows:
Experimental Protocol: A Representative Synthesis of a Benzofuran Carboxylic Acid Derivative
The following protocol for the synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives illustrates a common strategy for constructing the benzofuran ring system.[4]
-
Williamson Ether Synthesis: A mixture of a substituted salicylaldehyde (0.5 mmol), ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate (0.5 mmol), and anhydrous K₂CO₃ (2.5 mmol) is stirred in refluxing acetonitrile (12 mL). The reaction progress is monitored by Thin Layer Chromatography (TLC).[4]
-
Solvent Evaporation: Upon completion, the acetonitrile is removed under reduced pressure.[4]
-
Hydrolysis and Cyclization: A 30% ethanolic potassium hydroxide solution (15 mL) is added to the residue, and the mixture is heated under reflux for 4 hours.[4]
-
Acidification and Isolation: After cooling, the reaction mixture is acidified with 1 M hydrochloric acid. The resulting precipitate, the desired benzofuran carboxylic acid derivative, is collected by filtration.[4]
Analytical Characterization
The structural confirmation and purity assessment of this compound and its derivatives are typically achieved through a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Purpose | Citation(s) |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom. | [5][6][7][8] |
| Mass Spectrometry (MS) | Provides information about the molecular weight and fragmentation pattern, confirming the elemental composition. | [6][7] |
| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the compound and to separate it from impurities. A reverse-phase C18 column with a suitable mobile phase gradient is often employed. | [1] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl group of the ester. | [6][7] |
| Elemental Analysis | Determines the percentage composition of elements (C, H, O) in the compound, which should match the calculated values for the molecular formula. | [9] |
Biological Activity and Signaling Pathways
Benzofuran derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10] The anticancer effects are of particular interest to the drug development community.
Anticancer Mechanisms of Benzofuran Derivatives
Research has shown that benzofuran scaffolds can exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cancer cell proliferation and survival.[11]
One of the critical pathways implicated in the anticancer activity of benzofuran derivatives is the PI3K/Akt/mTOR signaling pathway .[12] Aberrant activation of this pathway is a hallmark of many cancers, promoting cell growth and survival. Certain benzofuran derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.
References
- 1. journalijcar.org [journalijcar.org]
- 2. This compound [synhet.com]
- 3. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound(588703-29-1) 1H NMR spectrum [chemicalbook.com]
- 6. 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Versatile Role of Methyl Benzofuran-6-carboxylate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl benzofuran-6-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of bioactive molecules and complex organic frameworks.[1] Its utility stems from the presence of the benzofuran core, a privileged scaffold in medicinal chemistry, and the reactive ester functionality, which allows for a variety of chemical transformations.[2] These notes provide an overview of its applications and detailed protocols for its synthesis and key reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of benzofuran-6-carboxylic acid. The parent carboxylic acid itself is a versatile starting material in the synthesis of pharmaceutical intermediates.[3]
Protocol 1: Fischer Esterification of Benzofuran-6-carboxylic Acid
This protocol describes the conversion of benzofuran-6-carboxylic acid to its methyl ester via Fischer esterification.
Reaction Scheme:
Caption: Fischer esterification of benzofuran-6-carboxylic acid.
Materials:
-
Benzofuran-6-carboxylic acid
-
Methanol (reagent grade)
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve benzofuran-6-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Key Applications and Reactions
This compound is a versatile intermediate that can undergo several important transformations, making it a valuable tool in the synthesis of more complex molecules, including active pharmaceutical ingredients.
Hydrolysis to Benzofuran-6-carboxylic Acid
The ester can be readily hydrolyzed back to the corresponding carboxylic acid, which is a common precursor for amide bond formation and other derivatizations.[4]
Protocol 2: Base-Catalyzed Hydrolysis of this compound
Reaction Scheme:
References
Application Notes and Protocols: Methyl Benzofuran-6-carboxylate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of methyl benzofuran-6-carboxylate as a key intermediate in pharmaceutical manufacturing. Detailed protocols for its synthesis and its application in the synthesis of the dry eye disease drug, Lifitegrast, are provided. Additionally, the role of the benzofuran scaffold in other drug molecules like Vilazodone and as melatonin receptor agonists is discussed, complete with visual diagrams of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (CAS No: 588703-29-1) is a versatile heterocyclic compound widely employed as a building block in organic synthesis.[1] Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This intermediate is particularly valuable for the synthesis of pharmaceuticals due to its reactive ester group, which allows for further molecular elaboration, and the inherent biological relevance of the benzofuran moiety.
Chemical Structure:
-
IUPAC Name: methyl 1-benzofuran-6-carboxylate[1]
-
Molecular Formula: C₁₀H₈O₃
-
Molecular Weight: 176.17 g/mol
Synthesis of this compound
A common route to this compound involves the cyclization of a substituted phenoxy acetic acid derivative. The following protocol is adapted from established synthetic procedures.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step process starting from methyl-4-formyl-3-hydroxy benzoate.
Step 1: Synthesis of [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid
-
To a solution of sodium hydroxide (80.0 g, 2.0 mol) in distilled water (200 ml), add methyl-4-formyl-3-hydroxy benzoate (106 g, 0.58 mol), chloroacetic acid (94.5 g, 1.0 mol), and water (200 ml).
-
Stir the reaction mixture slowly and heat to reflux for 3 hours.
-
After reflux, acidify the solution with 190 ml of concentrated hydrochloric acid.
-
Cool the acidic mixture to 20°C to precipitate the product.
-
Filter the resulting solid and wash with water to obtain [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid.
Step 2: Synthesis of methyl-1-benzofuran-6-carboxylate
-
Combine the crude [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid (90.0 g, 0.37 mol) and anhydrous powdered sodium acetate (180 g, 2.19 mol) in a mixture of acetic anhydride (450 ml) and glacial acetic acid (450 ml).
-
Heat the mixture to a gentle reflux for 8 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture contains methyl-1-benzofuran-6-carboxylate, which can be isolated and purified using standard techniques such as extraction and chromatography.
Quantitative Data for Synthesis
| Parameter | Value | Reference |
| Yield of Step 1 | 74% (for [2-formyl-5-(methoxycarbonyl) Phenoxy] acetic acid) | [2][3] |
| Purity (HPLC) of Step 1 | 97% | [2][3] |
Application in the Synthesis of Lifitegrast
This compound is a direct precursor to benzofuran-6-carboxylic acid, a key intermediate in the synthesis of Lifitegrast.[4][5] Lifitegrast is an FDA-approved lymphocyte function-associated antigen-1 (LFA-1) antagonist for the treatment of dry eye disease. The synthesis involves the hydrolysis of the methyl ester to the carboxylic acid, followed by coupling with other intermediates.
Experimental Protocol: Hydrolysis to Benzofuran-6-carboxylic Acid
-
Dissolve this compound in a suitable solvent such as methanol or tetrahydrofuran.
-
Add an aqueous solution of a base, for example, 2 M sodium hydroxide.[1]
-
Stir the mixture at an elevated temperature (e.g., 70°C) overnight.[1]
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and acidify with 1 M hydrochloric acid to a pH < 2 to precipitate the carboxylic acid.[1]
-
Extract the product with ethyl acetate, wash with brine, and concentrate under reduced pressure.[1]
-
The crude product can be purified by recrystallization or silica gel column chromatography.
Quantitative Data for Lifitegrast Synthesis Intermediate
| Parameter | Value | Reference |
| Yield of Benzofuran-6-carboxylic Acid | 82% | [1] |
| Purity (HPLC) of Benzofuran-6-carboxylic Acid | 96.30% | [1] |
| Overall Yield of Lifitegrast | 79% | [6] |
| Purity (HPLC) of Lifitegrast | >99.9% | [6] |
Other Pharmaceutical Applications of the Benzofuran Scaffold
The benzofuran nucleus is a component of various other pharmaceutically active compounds.
-
Vilazodone: An antidepressant that acts as a selective serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[7][8][9] The synthesis of Vilazodone involves a key benzofuran intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide.[10][11][12]
-
Melatonin Receptor Agonists: Benzofuran derivatives are being investigated as potent and selective ligands for melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and have potential applications in treating sleep disorders and depression.[2][13][14][15][16]
Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanism of action of Lifitegrast.
Caption: Mechanism of action of Vilazodone.
Caption: Simplified melatonin receptor signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the synthesis of an API.
References
- 1. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 2. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 7. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of vilazodone dual binding mode to the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of benzofuran derivatives. The benzofuran scaffold is a vital heterocyclic motif present in a wide array of natural products and pharmacologically active compounds.[1] Palladium-catalyzed reactions offer a powerful and versatile toolkit for the functionalization of the benzofuran core, enabling the synthesis of novel drug candidates and advanced organic materials.[1] This document covers key coupling reactions including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.
General Experimental Workflow
A typical workflow for palladium-catalyzed cross-coupling reactions is outlined below. Specific conditions will vary depending on the chosen reaction.
Figure 1: General experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and aryl or vinyl halides/triflates.[1][2] It is widely used for the synthesis of 2-arylbenzofurans due to its mild reaction conditions and broad functional group tolerance.[2][3]
Catalytic Cycle
Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.[2]
Tabulated Data
| Entry | Benzofuran Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Toluene/H2O | 100 | 12 | 95 | [2] |
| 2 | Methyl 3-bromo-1-benzofuran-2-carboxylate | 4-Methylphenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O (6:1) | 90 | 12-16 | 89 | [3] |
| 3 | Methyl 3-bromo-1-benzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O (6:1) | 90 | 12-16 | 67 | [3] |
| 4 | 2-(4-Bromophenyl)benzofuran | Phenylboronic acid | Pd(II) complex (3) | - | K2CO3 | EtOH/H2O (1:1) | 80 | 4 | 97 | [4] |
Experimental Protocol: Synthesis of 2-Arylbenzofurans[2][4]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the benzofuran halide (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent system. Bubble the mixture with the inert gas for an additional 10-15 minutes to ensure it is thoroughly deoxygenated. Finally, add the palladium catalyst (and ligand, if applicable).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add a brine solution to the mixture.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylbenzofuran.
Heck Coupling
The Mizoroki-Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes, offering a direct pathway to introduce alkenyl substituents onto the benzofuran core.[1]
Catalytic Cycle
Figure 3: General catalytic cycle of the Heck reaction.
Tabulated Data
| Entry | Benzofuran Derivative | Coupling Partner | Catalyst (mol%) | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Benzofuran | 2-Iodophenol | Pd(OAc)2 (2.5) | 2-Nitrobenzoic acid | Ag2O | HFIP | 50 | 1 | 98 | [5] |
| 2 | Benzofuran | 2-Iodo-4-methylphenol | Pd(OAc)2 (2.5) | 2-Nitrobenzoic acid | Ag2O | HFIP | 50 | 1 | 99 | [5] |
| 3 | 2-Iodophenol | Phenylacetylene | Pd-NHC complex (1c) | - | Cs2CO3 | DMF | 120 | 24 | 95 | [6] |
Experimental Protocol: One-Step Direct Arylation and Ring Closure[6]
-
Reaction Setup: In a reaction tube, combine benzofuran (1 equiv.), the corresponding aryl iodide (1 equiv.), Pd(OAc)2 (0.025 equiv.), Ag2O (0.75 equiv.), and 2-nitrobenzoic acid (1.5 equiv.).
-
Solvent Addition: Add the solvent (e.g., HFIP).
-
Reaction: Stir the mixture at the specified temperature (e.g., 50 °C) for the designated time (e.g., 1 hour).
-
Work-up and Purification: After completion, the reaction mixture is typically purified directly by column chromatography to yield the dibenzo[b,d]furan derivative.
Sonogashira Coupling
The Sonogashira coupling reaction is a reliable method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides, often utilizing a palladium catalyst and a copper co-catalyst.[7][8]
Catalytic Cycle
Figure 4: Simplified catalytic cycle for the Sonogashira cross-coupling.
Tabulated Data
| Entry | Benzofuran Precursor | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | 2-Iodophenol | Phenylacetylene | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | DMF | 80 | 92 | [7] |
| 2 | 2-Iodophenol | 1-Octyne | PdCl2(PPh3)2 (2) | CuI (4) | Et3N | DMF | 80 | 85 | [7] |
Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling/Cyclization[10][11]
-
Reaction Setup: A mixture of the 2-halophenol (1.0 equiv.), terminal alkyne (1.1 equiv.), palladium catalyst (e.g., PdCl2(PPh3)2, 2 mol%), and copper co-catalyst (e.g., CuI, 4 mol%) is taken in a reaction flask.
-
Solvent and Base: Anhydrous solvent (e.g., DMF) and a base (e.g., Et3N) are added.
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 80 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC).
-
Work-up: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent.
-
Purification: The combined organic layers are dried, concentrated, and purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of carbon-nitrogen bonds.[9] This reaction is crucial for synthesizing amino-benzofuran derivatives, which are important in medicinal chemistry.[10][11]
Catalytic Cycle
Figure 5: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Tabulated Data
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Bromobenzene | Carbazole | [Pd(allyl)Cl]2 (2) | TrixiePhos (8) | t-BuOLi | Toluene | 110 | 95 | [10] |
| 2 | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]2 (2) | XPhos (8) | t-BuONa | Toluene | 110 | 98 | [10] |
Note: Data presented is for analogous aryl halides, conditions are transferable to halo-benzofurans.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[13][15]
-
Reaction Setup: In a glovebox, an oven-dried vial is charged with the palladium precatalyst, ligand, and base.
-
Addition of Reactants: The aryl halide (if solid) and the amine are added. The vial is sealed with a septum cap.
-
Solvent Addition: The solvent and the aryl halide (if liquid) are added via syringe outside the glovebox.
-
Reaction: The reaction mixture is heated with vigorous stirring for the specified time.
-
Work-up: After cooling to room temperature, the mixture is diluted with a suitable organic solvent, filtered through a pad of celite, and the filtrate is concentrated.
-
Purification: The crude product is purified by flash chromatography.
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of organotin compounds with organic halides or pseudohalides. It is particularly effective for creating C-C bonds in the synthesis of complex molecules and conjugated polymers.[12][13]
Catalytic Cycle
Figure 6: Generalized catalytic cycle for the Stille cross-coupling.
Tabulated Data
| Entry | Benzofuran Derivative | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Aryl Bromide | Organostannane | Pd/C | - | DMF | 120 | 24 | 47-94 | [14] |
| 2 | Aryl Bromide | Organostannane | ZnFe2O4@SiO2@CPTMS@PYA-Pd | - | - | - | 2 | up to 94 | [14] |
Note: Specific examples with benzofuran derivatives are less commonly detailed with yields in general reviews, but the conditions are applicable.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: To a solution of the halo-benzofuran and the organostannane reagent in a suitable solvent (e.g., toluene, DMF), the palladium catalyst and ligand are added.
-
Inert Atmosphere: The reaction mixture is degassed and placed under an inert atmosphere.
-
Reaction: The mixture is heated to the required temperature and stirred for the duration of the reaction, which is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is cooled and may be treated with a fluoride solution (e.g., KF) to remove tin byproducts. The mixture is then filtered and the filtrate is extracted with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pjps.pk [pjps.pk]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 5. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Synthesis of Methyl Benzofuran-6-carboxylate: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the multi-step synthesis of Methyl benzofuran-6-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the formylation of commercially available 3-hydroxybenzoic acid, followed by esterification, Williamson ether synthesis, and a final intramolecular cyclization to yield the target compound. This document is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a comprehensive guide to the preparation of this valuable benzofuran derivative.
Introduction
Benzofuran scaffolds are prevalent in a wide array of biologically active molecules and natural products. Specifically, benzofuran-6-carboxylic acid and its esters are crucial building blocks for the synthesis of therapeutic agents. This protocol outlines a reliable and reproducible four-step synthetic route to obtain this compound with satisfactory yields. The methodology is based on established organic transformations, including the Duff reaction for aromatic formylation, Fischer esterification, Williamson ether synthesis for the formation of a key phenoxyacetic acid intermediate, and a Perkin-type condensation for the final benzofuran ring closure.
Overall Reaction Scheme
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Duff-type Formylation | 3-Hydroxybenzoic Acid | 4-Formyl-3-hydroxybenzoic Acid | Hexamethylenetetramine, Methanesulfonic Acid | - | ~80-90 |
| 2 | Fischer Esterification | 4-Formyl-3-hydroxybenzoic Acid | Methyl 4-formyl-3-hydroxybenzoate | Thionyl chloride, Methanol | Methanol | 85 |
| 3 | Williamson Ether Synthesis | Methyl 4-formyl-3-hydroxybenzoate | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic Acid | Ethyl chloroacetate, Potassium carbonate, followed by hydrolysis (NaOH) | Acetone/DMF | ~70-80 |
| 4 | Perkin-type Cyclization | [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic Acid | This compound | Acetic anhydride, Sodium acetate | Acetic anhydride | ~60-70 |
Experimental Protocols
Step 1: Synthesis of 4-Formyl-3-hydroxybenzoic Acid (Duff-type Formylation)
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq).
-
Reaction Setup: Cool the flask in an ice bath to 0-10 °C. Slowly add methanesulfonic acid (approx. 3 volumes relative to the starting material) while maintaining the temperature.
-
Addition of Hexamethylenetetramine: Once the starting material is dissolved, add hexamethylenetetramine (urotropine) (approx. 2.5 eq) portion-wise, ensuring the temperature does not exceed 15 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 90 °C and maintain for 16-20 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
pH Adjustment and Extraction: Adjust the pH of the aqueous solution to 6-7 using a sodium hydroxide solution. The product will precipitate out of the solution.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-formyl-3-hydroxybenzoic acid.
Step 2: Synthesis of Methyl 4-formyl-3-hydroxybenzoate (Fischer Esterification)
-
Reaction Setup: Suspend 4-formyl-3-hydroxybenzoic acid (1.0 eq) in methanol (approx. 14 mL per gram of starting material) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[1]
-
Addition of Thionyl Chloride: Cool the suspension in an ice bath and add thionyl chloride (1.5 eq) dropwise.[1]
-
Reaction: Heat the mixture to reflux and maintain for 12-16 hours.[1]
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Add toluene to the residue and evaporate again to remove any remaining thionyl chloride. Recrystallize the crude product from an ethyl acetate-hexane mixture to yield pure Methyl 4-formyl-3-hydroxybenzoate.[1]
Step 3: Synthesis of [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic Acid (Williamson Ether Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve Methyl 4-formyl-3-hydroxybenzoate (1.0 eq) in acetone or DMF. Add finely ground anhydrous potassium carbonate (2.0 eq).
-
Addition of Ethyl Chloroacetate: Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the mixture and filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and stir at room temperature for 4-6 hours to hydrolyze the ethyl ester.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid until the pH is acidic. The product will precipitate. Filter the solid, wash with cold water, and dry to obtain [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid.
Step 4: Synthesis of this compound (Perkin-type Cyclization)
-
Reaction Setup: In a round-bottom flask, place [2-Formyl-5-(methoxycarbonyl)phenoxy]acetic acid (1.0 eq), freshly fused sodium acetate (1.0 eq), and acetic anhydride (approx. 3 volumes relative to the starting material).
-
Reaction: Heat the mixture in an oil bath at 140-150 °C for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-cold water with vigorous stirring to decompose the excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Synthetic workflow for this compound.
Conclusion
The protocol detailed in this application note provides a clear and structured methodology for the synthesis of this compound. By following these procedures, researchers can reliably produce this important intermediate for further applications in medicinal chemistry and drug discovery. The provided data and diagrams offer a quick reference for yields and the overall synthetic pathway.
References
Application Notes and Protocols for the Functionalization of the Benzofuran Core at the 6-Position
Audience: Researchers, scientists, and drug development professionals.
Introduction
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Functionalization of the benzofuran core allows for the modulation of these biological activities and the optimization of pharmacokinetic profiles.
The 6-position of the benzofuran ring is a key site for substitution. Modifications at this position can significantly influence the molecule's interaction with biological targets. For instance, 6-substituted benzofuran derivatives have been investigated as potent anticancer agents, urokinase-type plasminogen activator (uPA) inhibitors for combating metastasis, and psychoactive substances.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and functionalization of benzofuran at the 6-position, catering to professionals in medicinal chemistry and drug development.
Synthetic Strategies for 6-Position Functionalization
The introduction of functional groups at the 6-position of the benzofuran core can be achieved through several strategic approaches. These can be broadly categorized into:
-
Construction from Pre-functionalized Precursors: Building the benzofuran ring system using a starting phenol that already contains the desired substituent at the para-position relative to the hydroxyl group.
-
Post-Synthetic Modification: Modifying a pre-existing functional group on a 6-substituted benzofuran. This is a versatile method for creating a library of analogs from a common intermediate.
-
Direct C-H Functionalization: The direct introduction of a functional group onto the C-H bond at the 6-position of an unsubstituted or pre-substituted benzofuran. This atom-economical approach is a focus of modern synthetic methodology.[7]
Caption: Key synthetic strategies for introducing substituents at the 6-position of the benzofuran core.
Application Note 1: Derivatization of 6-Methylbenzofuran
A common and effective strategy for creating diverse 6-substituted benzofurans is the modification of a versatile starting material like 6-methylbenzofuran. The methyl group can be transformed into a variety of other functionalities, including halogens, carboxylic acids, amides, and esters, providing access to a wide range of analogs for structure-activity relationship (SAR) studies.[8]
The primary workflow involves the oxidation of the benzylic methyl group to a carboxylic acid. This transformation is a gateway to numerous other functional groups. For example, the resulting carboxylic acid can be readily converted into amides using standard peptide coupling reagents or into esters via Fischer esterification.[8]
Caption: Workflow for the derivatization of 6-methylbenzofuran to produce amide and ester analogs.
Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-2,3-diphenyl-1-benzofuran
This protocol describes the synthesis of a 6-methylbenzofuran scaffold via a two-step process: O-alkylation of 4-methylphenol followed by acid-catalyzed cyclodehydration.[9]
Step A: Synthesis of 2-(4-methylphenoxy)-1,2-diphenylethan-1-one
-
In a round-bottom flask, dissolve 4-methylphenol (1.1 equivalents) and 2-bromo-1,2-diphenylethan-1-one (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 18-24 hours. Monitor the reaction by thin-layer chromatography (TLC).[9]
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol.
Step B: Intramolecular Cyclodehydration to 6-Methyl-2,3-diphenyl-1-benzofuran
-
Place the intermediate from Step A into a clean, dry round-bottom flask.
-
Add polyphosphoric acid (PPA), approximately 10 times the weight of the ketone intermediate.[9]
-
Heat the mixture to 120-140°C with efficient mechanical stirring for 2-4 hours. Monitor the reaction progress using TLC.
-
Once complete, carefully pour the hot reaction mixture into a beaker containing ice water with vigorous stirring to precipitate the crude product.
-
Filter the precipitate using a Büchner funnel and wash with deionized water until the filtrate is neutral.
-
Further wash the crude product with a saturated sodium bicarbonate solution.
-
Recrystallize the crude product from ethanol or methanol to obtain pure 6-Methyl-2,3-diphenyl-1-benzofuran.[9]
Protocol 2: Synthesis of Methyl 6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
This protocol details the functionalization of a 6-acetyl group, a common precursor for further modifications.[1]
-
Prepare a solution of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (0.01 mol) in 20 mL of glacial acetic acid.
-
Add sulfuryl chloride (0.02 mol) dropwise to the solution with stirring.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Upon completion (monitored by TLC), pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product.[1]
Protocol 3: Synthesis of Amide Derivatives from a 6-Carboxy Intermediate
This protocol outlines the general procedure for amide bond formation starting from a 6-carboxybenzofuran derivative.[8]
-
Dissolve 6-carboxy-2,3-diphenyl-1-benzofuran (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the mixture at room temperature for a 10-15 minute activation period.
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for several hours to overnight, monitoring completion by TLC.[8]
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data Presentation
The functionalization of the benzofuran core at the 6-position has yielded compounds with significant biological activity. The tables below summarize key quantitative data for representative 6-substituted benzofuran derivatives.
Table 1: Antimicrobial Activity of 6-Substituted Benzofuran Derivatives [1]
| Compound ID | R Group at C-6 | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 2a | 4-Br-benzylidene | 25 | 50 | 50 |
| 2b | 4-Cl-benzylidene | 25 | 50 | 50 |
| 2c | 4-F-benzylidene | 50 | 100 | 100 |
| 2d | 4-NO₂-benzylidene | 12.5 | 25 | 25 |
Data represents the Minimum Inhibitory Concentration (MIC).
Table 2: Anticancer Activity of Halogenated 6-Acetyl-benzofuran Derivatives [1]
| Compound ID | R Group | Cancer Cell Line | IC₅₀ (µM) |
| 7 | -Cl | A549 (Lung) | 15.3 ± 0.8 |
| 7 | -Cl | HepG2 (Liver) | 12.5 ± 0.5 |
| 8 | -Br | A549 (Lung) | 18.2 ± 1.1 |
| 8 | -Br | HepG2 (Liver) | 14.7 ± 0.9 |
Data represents the half-maximal inhibitory concentration (IC₅₀).
Biological Evaluation Protocols
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a standard method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[8]
-
Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in cell culture medium. Treat the cells with these various concentrations for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[8]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against compound concentration.
Potential Mechanism of Action
Some 6-substituted benzofuran compounds have been found to exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by certain 6-substituted benzofurans.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Substituted benzofuran - Wikipedia [en.wikipedia.org]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methyl Benzofuran-6-Carboxylate: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Methyl benzofuran-6-carboxylate and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. This document provides a comprehensive overview of their applications, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Applications in Medicinal Chemistry
The benzofuran core, and specifically the 6-carboxylate substitution pattern, serves as a privileged scaffold in the design of novel therapeutic agents. Key research areas include:
-
Anticancer Activity: Derivatives of this compound have shown potent cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways, such as the mTOR pathway, leading to apoptosis and cell cycle arrest.[1][2]
-
Antimicrobial Activity: The benzofuran nucleus is a constituent of many natural and synthetic compounds with significant antibacterial and antifungal properties.[3][4] Research has demonstrated that derivatives of this compound can exhibit potent activity against various pathogens.
-
Enzyme Inhibition: Benzofuran-6-carboxylic acid and its derivatives have been identified as inhibitors of enzymes such as transglutaminases and Mycobacterium tuberculosis salicylate synthase (MbtI), highlighting their potential in treating diseases associated with these enzymes.
Quantitative Data
The following tables summarize the reported biological activities of various this compound derivatives.
Table 1: Anticancer Activity of Benzofuran-6-Carboxylate Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | [5] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | SW620 (Colon) | 10.8 ± 0.9 | [5] |
| 3-Amidobenzofuran derivative (28g) | MDA-MB-231 (Breast) | 3.01 | [6] |
| 3-Amidobenzofuran derivative (28g) | HCT-116 (Colon) | 5.20 | [6] |
| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 | [7] |
| Oxindole-Benzofuran hybrid (22d) | MCF-7 (Breast) | 3.41 | [6] |
| Oxindole-Benzofuran hybrid (22f) | MCF-7 (Breast) | 2.27 | [6] |
| Benzofuran hybrid (12) | SiHa (Cervical) | 1.10 | [6] |
| Benzofuran hybrid (12) | HeLa (Cervical) | 1.06 | [6] |
Table 2: Antimicrobial Activity of Benzofuran Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran (1) | Salmonella typhimurium | 12.5 | |
| Aza-benzofuran (1) | Escherichia coli | 25 | |
| Aza-benzofuran (1) | Staphylococcus aureus | 12.5 | |
| Oxa-benzofuran (6) | Penicillium italicum | 12.5 | |
| Oxa-benzofuran (6) | Colletotrichum musae | 12.5-25 | |
| Benzofuran amide (6a) | Gram-positive & Gram-negative bacteria | 6.25 | [8] |
| Benzofuran amide (6b) | Gram-positive & Gram-negative bacteria | 6.25 | [8] |
| Benzofuran amide (6f) | Gram-positive & Gram-negative bacteria | 6.25 | [8] |
| Benzofuran ketoxime (38) | Staphylococcus aureus | 0.039 | [3] |
| 6-hydroxy-benzofuran derivative (15, 16) | Various bacterial strains | 0.78-3.12 | [3] |
Experimental Protocols
Synthesis of this compound
This protocol describes a general synthetic route for this compound, which can be adapted from procedures for related derivatives.[9][10][11] A common strategy involves the cyclization of a suitably substituted phenol.
Workflow for Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Protocol:
-
Alkylation: To a solution of methyl 3,5-dihydroxybenzoate in dry DMF, add anhydrous K₂CO₃, KI, and CuI under a nitrogen atmosphere. Add propargyl bromide dropwise and heat the mixture at 75°C for 24 hours.
-
Work-up and Cyclization: After cooling, pour the reaction mixture into ice water and extract with ethyl acetate. The crude product containing the propargyl ether will undergo a thermal intramolecular cyclization (Claisen rearrangement) to form the 2-methylbenzofuran derivative.
-
Hydrolysis: Hydrolyze the ester group of the cyclized product to the corresponding carboxylic acid using a solution of NaOH in a mixture of water and methanol at 55°C for 6 hours. Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Esterification: Convert the resulting benzofuran-6-carboxylic acid to its methyl ester. A common method is Fischer esterification, refluxing the carboxylic acid in methanol with a catalytic amount of sulfuric acid.
-
Purification: Purify the final product, this compound, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[5][12]
Workflow for MTT Assay
Caption: Standard workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.[13][8]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5 x 10³ to 2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism with no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, amphotericin B for fungi).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathway
Inhibition of the mTOR Signaling Pathway
Several benzofuran derivatives have been shown to exert their anticancer effects by inhibiting the mTOR (mammalian target of rapamycin) signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, and survival.
mTOR Signaling Pathway Inhibition by Benzofuran Derivatives
Caption: Simplified diagram of the mTOR signaling pathway and its inhibition by benzofuran derivatives.
This diagram illustrates how growth factors activate the PI3K/Akt pathway, leading to the activation of mTORC1. mTORC1 then promotes protein synthesis and cell growth by activating S6K1 and inhibiting 4E-BP1. Benzofuran derivatives can inhibit mTORC1, thereby blocking these downstream effects and suppressing cancer cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. jopcr.com [jopcr.com]
- 9. mdpi.com [mdpi.com]
- 10. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tdcommons.org [tdcommons.org]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
Application Notes and Protocols: Hydrolysis of Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the hydrolysis of methyl benzofuran-6-carboxylate to its corresponding carboxylic acid, a crucial step in the synthesis of various pharmaceutical compounds and research chemicals. The primary method detailed is a base-catalyzed hydrolysis, a widely used and generally efficient procedure for this transformation.
Introduction
This compound is a key intermediate in organic synthesis. Its hydrolysis to benzofuran-6-carboxylic acid is a fundamental reaction. The carboxylic acid moiety serves as a handle for further functionalization, such as amide bond formation, which is critical in the development of new therapeutic agents. The reaction is typically carried out under basic conditions, as this ensures the irreversibility of the process by converting the resulting carboxylic acid into its carboxylate salt.[1] Subsequent acidification then yields the final product.
Reaction Conditions Summary
The hydrolysis of methyl benzofuran carboxylates can be achieved under various basic conditions. The choice of solvent, base, temperature, and reaction time can influence the reaction efficiency and yield. Below is a table summarizing conditions from analogous reactions found in the literature.
| Starting Material | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester | NaOH | Water/Methanol | 55 | 6 | 50 | [2] |
| Benzyl ester intermediate | NaOH (2 mol/L) | Tetrahydrofuran/Water | 70 | Overnight | Not Reported | [1] |
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol is adapted from a reported procedure for a structurally similar compound, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH), pellets or powder
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a mixture of methanol and water. A typical solvent ratio is approximately 2:5 (v/v) methanol to water.
-
Addition of Base: To this solution, add approximately 2.2 equivalents of powdered sodium hydroxide.
-
Reaction: Heat the reaction mixture to 55 °C with vigorous stirring. Attach a condenser to the flask and maintain the temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up - Methanol Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl solution dropwise with stirring to adjust the pH to approximately 3-4. The addition of acid will cause the benzofuran-6-carboxylic acid to precipitate out of the solution as a solid.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any remaining salts. Dry the product under vacuum to obtain the final benzofuran-6-carboxylic acid.
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental protocol for the hydrolysis of this compound.
Caption: Experimental workflow for the base-catalyzed hydrolysis of this compound.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Involving Benzofuran Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting Suzuki-Miyara cross-coupling reactions with benzofuran substrates. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of a wide array of substituted benzofurans, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3][4][5][6]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely utilized method for the synthesis of biaryls and substituted aromatic compounds.[7][8][9] Its popularity in both academic and industrial settings stems from its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a diverse array of boronic acids.[1] In the context of drug discovery, the benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][6][10] The ability to functionalize the benzofuran core at various positions through Suzuki coupling allows for the generation of extensive compound libraries for screening and lead optimization.[3]
This document outlines optimized conditions and detailed experimental procedures for the successful execution of Suzuki cross-coupling reactions involving both benzofuran boronic acids and halogenated benzofuran substrates.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data from various studies on Suzuki cross-coupling reactions involving benzofuran substrates, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Various Arylboronic Acids [11]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 85.2 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 89.2 |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 82.5 |
| 4 | 4-Methylphenylboronic acid | Methyl 5-(p-tolyl)benzofuran-2-carboxylate | 86.1 |
| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)benzofuran-2-carboxylate | 75.6 |
| 6 | 2-Naphthylboronic acid | Methyl 5-(naphthalen-2-yl)benzofuran-2-carboxylate | 78.3 |
| 7 | Thiophen-2-ylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 60.9 |
| 8 | 4-(Trifluoromethyl)phenylboronic acid | Methyl 5-(4-(trifluoromethyl)phenyl)benzofuran-2-carboxylate | 80.4 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate, arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/water (6:1), 90 °C.[11]
Table 2: Synthesis of 2-Arylbenzo[b]furans via Suzuki Coupling of 2-(4-bromophenyl)benzofuran [7]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzo[b]furan | 98 |
| 2 | 4-Fluorophenylboronic acid | 2-(4'-(fluoro)-[1,1'-biphenyl]-4-yl)benzo[b]furan | 95 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)benzo[b]furan | 92 |
| 4 | Phenylboronic acid | 2-([1,1'-biphenyl]-4-yl)benzo[b]furan | 96 |
| 5 | 2-Methylphenylboronic acid | 2-(2'-methyl-[1,1'-biphenyl]-4-yl)benzo[b]furan | 85 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran, arylboronic acid, Pd(II) complex catalyst, K₂CO₃, EtOH/H₂O (1:1), 80 °C, 4 h.[7][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature. These protocols can be adapted for various benzofuran substrates and coupling partners with minor modifications.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids[11]
Materials:
-
Methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add methyl 5-bromobenzofuran-2-carboxylate (1.0 equiv), the respective arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane and water (6:1 ratio) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 6-8 hours), cool the reaction mixture to room temperature.
-
Add ice-cold distilled water to the mixture.[11]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted benzofuran derivative.
Protocol 2: Synthesis of 2-Arylbenzo[b]furans from 2-(4-bromophenyl)benzofuran[7][12]
Materials:
-
2-(4-Bromophenyl)benzofuran (1.0 equiv, 0.05 mmol)
-
Arylboronic acid (1.6 equiv, 0.08 mmol)
-
Palladium(II) complex catalyst (0.0015 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 equiv, 0.1 mmol)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve 2-(4-bromophenyl)benzofuran (0.05 mmol), the palladium(II) catalyst (0.0015 mmol), potassium carbonate (0.1 mmol), and the relevant arylboronic acid (0.08 mmol) in a mixture of EtOH and H₂O (1:1 v/v, 6 mL).[12]
-
Purge the vessel with an inert gas.
-
Stir the resulting suspension at 80 °C for 4 hours.[12]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under vacuum.
-
Purify the residue by column chromatography to yield the pure 2-arylbenzo[b]furan derivative.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[13]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Workflow for Benzofuran Suzuki Coupling
This diagram outlines a typical experimental workflow for setting up a Suzuki cross-coupling reaction with a benzofuran substrate.
Caption: Experimental workflow for synthesis of 2-arylbenzofurans.[1]
This comprehensive guide provides researchers with the necessary information and protocols to effectively utilize Suzuki cross-coupling reactions for the synthesis of diverse benzofuran derivatives, facilitating advancements in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Methyl Benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of Methyl Benzofuran-6-carboxylate (CAS No: 588703-29-1). The methods outlined herein are fundamental for identity confirmation, purity assessment, and quality control in research and drug development settings.
Overview of Analytical Techniques
The structural elucidation and characterization of this compound rely on a combination of spectroscopic and chromatographic techniques. These methods provide complementary information to confirm the molecule's identity and purity. Key analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure by identifying the connectivity of protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantification.
-
Gas Chromatography (GC): An alternative chromatographic method for purity assessment, often coupled with mass spectrometry (GC-MS).[1]
The following sections provide detailed protocols and expected data for each of these techniques. While specific experimental data for this compound is not widely published, the provided data is based on closely related benzofuran derivatives and established principles of analytical chemistry.[2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural confirmation of this compound.
Predicted ¹H NMR Spectral Data
The expected chemical shifts (δ) in ppm for the protons of this compound are summarized below. These predictions are based on the analysis of similar benzofuran structures.[3][4]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H2 | 7.6 - 7.8 | d | ~2.2 |
| H3 | 6.8 - 7.0 | d | ~2.2 |
| H4 | 7.5 - 7.7 | d | ~8.4 |
| H5 | 7.8 - 8.0 | dd | ~8.4, ~1.6 |
| H7 | 8.1 - 8.3 | d | ~1.6 |
| OCH₃ | 3.9 - 4.1 | s | - |
Predicted ¹³C NMR Spectral Data
The anticipated chemical shifts for the carbon atoms are presented below, based on data from analogous compounds.[3][4]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 | 145 - 147 |
| C3 | 107 - 109 |
| C3a | 128 - 130 |
| C4 | 122 - 124 |
| C5 | 124 - 126 |
| C6 | 123 - 125 |
| C7 | 111 - 113 |
| C7a | 155 - 157 |
| C=O | 166 - 168 |
| OCH₃ | 52 - 54 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-12 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 0-200 ppm.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups in this compound.
Expected IR Absorption Bands
The table below lists the principal expected absorption bands and their corresponding functional groups.[3][4]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3100 - 3000 | Aromatic C-H | Stretch |
| 2960 - 2850 | Aliphatic C-H (methyl) | Stretch |
| 1725 - 1705 | C=O (ester) | Stretch |
| 1620 - 1580 | C=C (aromatic) | Stretch |
| 1250 - 1200 | C-O (ester) | Stretch |
| 1100 - 1000 | C-O-C (furan ether) | Stretch |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum.
-
Data Acquisition: Typically scan over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The expected exact mass of this compound (C₁₀H₈O₃) is approximately 176.0473 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 176.
-
Major Fragmentation Peaks:
-
m/z = 145: Loss of a methoxy group (-OCH₃).
-
m/z = 117: Loss of a carboxyl group (-COOCH₃).
-
m/z = 89: Further fragmentation of the benzofuran ring.
-
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with a reference library if available.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of this compound.
Quantitative Data from HPLC Analysis of Benzofuran Derivatives
The following table provides representative chromatographic parameters for benzofuran derivatives, which can be used as a starting point for method development for this compound.[1]
| Parameter | Typical Value/Range |
| Retention Time | Dependent on specific conditions |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 4.0 µg/mL |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC System: A standard HPLC system with a UV detector is suitable.[1]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 95%) over 15-20 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques for comprehensive characterization.
References
Applications of Methyl Benzofuran-6-carboxylate in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl benzofuran-6-carboxylate is a heterocyclic organic compound that serves as a versatile building block in the synthesis of more complex molecules. While its primary applications have historically been in medicinal chemistry as a pharmaceutical intermediate, the inherent properties of the benzofuran scaffold—rigidity, planarity, and tunable electronic characteristics—make it an attractive candidate for the development of advanced functional materials. This document outlines potential applications of this compound in materials science, with a focus on its role as a precursor for organic light-emitting diode (OLED) materials and liquid crystals. Detailed, albeit in some cases proposed, experimental protocols are provided to guide researchers in synthesizing functional materials derived from this promising starting material.
Application in Organic Light-Emitting Diodes (OLEDs)
The benzofuran core is a component of various materials used in organic electronics due to its electron-rich nature and high thermal stability. Benzofuran derivatives have been successfully incorporated into the emissive and host materials of OLEDs, contributing to high quantum efficiencies and stable device performance. This compound can serve as a key intermediate for the synthesis of such materials, where the carboxylate group can be transformed into various functional moieties to tune the optoelectronic properties.
Synthesis of a Benzofuran-Based Emitter for OLEDs
This protocol describes a proposed synthetic route to a blue-emitting fluorescent material starting from this compound. The strategy involves the conversion of the methyl ester to an amide, followed by a Suzuki coupling reaction to introduce an aromatic amine group, a common feature in hole-transporting and emissive materials.
Experimental Protocol: Synthesis of N-(4-(diphenylamino)phenyl)benzofuran-6-carboxamide
Materials:
-
This compound
-
4-Aminotriphenylamine
-
Trimethylaluminum (2 M in toluene)
-
Anhydrous Toluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Step 1: Amidation of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-aminotriphenylamine (1.1 equivalents) and anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trimethylaluminum (2 M in toluene, 1.2 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C.
-
Add a solution of this compound (1 equivalent) in anhydrous toluene dropwise.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-(4-(diphenylamino)phenyl)benzofuran-6-carboxamide.
Step 2: (Proposed) Suzuki Coupling for Further Functionalization (Example) While the above protocol yields a functional material, further elaboration is common. The following is a general procedure for a Suzuki coupling on a brominated version of the benzofuran, illustrating how the core can be further modified.
-
In a Schlenk flask, combine the brominated benzofuran-amide derivative (1 equivalent), a suitable boronic acid or ester (1.2 equivalents), palladium(II) acetate (0.05 equivalents), XPhos (0.1 equivalents), and potassium phosphate (2 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Logical Workflow for OLED Material Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Benzofuran-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Methyl benzofuran-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: A prevalent method involves a multi-step synthesis starting from 3-hydroxy-4-formylbenzoic acid. This route includes the protection of the carboxylic acid group via esterification, followed by a Perkin-type reaction to form the benzofuran ring. The complexity of multi-step syntheses can introduce challenges such as reduced overall yield and the potential for side reactions.[1]
Q2: Why is the yield of my this compound synthesis consistently low?
A2: Low yields can stem from several factors. In multi-step syntheses, the overall yield is a product of the yields of individual steps, so even moderate losses at each stage can significantly impact the final output.[1] Specific causes can include incomplete reactions, degradation of intermediates or the final product, and inefficient purification. For Perkin-type reactions, suboptimal conditions such as inadequate temperature or the presence of moisture can drastically reduce the yield.
Q3: What are the critical reaction parameters to control during the synthesis?
A3: Key parameters include reaction temperature, time, and the purity of reagents and solvents. For instance, the cyclization step is often temperature-sensitive. The use of anhydrous reagents and solvents is crucial, especially in steps involving catalysts that are deactivated by moisture.
Q4: What are some common impurities I might encounter, and how can I remove them?
A4: Impurities can include unreacted starting materials, intermediates from incomplete reactions, and side-products from competing reaction pathways. Purification is typically achieved through techniques such as recrystallization or column chromatography. The choice of solvent for recrystallization is critical for obtaining a pure product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low to no formation of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid (Intermediate II) | Incomplete reaction between Methyl 4-formyl-3-hydroxybenzoate (I) and chloroacetic acid. | - Ensure the reaction is heated to reflux for a sufficient duration (e.g., 3 hours).[2] - Verify the correct stoichiometry of reagents. - Check the purity of the starting materials. |
| Low yield of this compound (Final Product) during cyclization | Suboptimal conditions for the Perkin-type condensation. | - Ensure the reaction mixture (intermediate II, acetic anhydride, and sodium acetate) is heated to a gentle reflux for an adequate time (e.g., 8 hours).[2] - Use anhydrous sodium acetate and acetic anhydride to prevent catalyst deactivation and side reactions. - Optimize the reaction temperature; localized overheating can lead to the formation of tar-like substances. |
| Formation of a dark, tar-like substance during the reaction | High concentration of reactants or localized overheating. | - Ensure efficient stirring to maintain a homogeneous reaction mixture and uniform temperature distribution. - Consider using a suitable solvent to aid in heat distribution if the reaction is highly exothermic. |
| Product is difficult to purify and contains multiple spots on TLC | Presence of multiple side products due to competing reactions. | - Optimize reaction conditions (temperature, catalyst concentration) to favor the formation of the desired product. - Employ careful purification techniques. Recrystallization from a suitable solvent system (e.g., ethyl acetate and hexane) can be effective.[2] - For persistent impurities, column chromatography may be necessary. |
| Hydrolysis of the methyl ester group during workup | The workup procedure is too basic or acidic, leading to the saponification of the ester. | - During extraction with a basic solution (e.g., 5% sodium hydroxide), perform the wash quickly and at a low temperature to minimize hydrolysis.[2] - Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Synthesis of Methyl 4-formyl-3-hydroxybenzoate (Intermediate I)
A detailed procedure involves the reaction of 3-hydroxybenzoic acid with chloroform and aqueous alkali, followed by esterification with methanol in the presence of an acid catalyst like thionyl chloride.[2]
| Parameter | Value |
| Starting Material | 3-hydroxybenzoic acid |
| Reagents | Chloroform, Sodium Hydroxide, Thionyl Chloride, Methanol |
| Yield | ~78% |
| Purity (HPLC) | ~99% |
Synthesis of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid (Intermediate II)
This intermediate is synthesized by reacting Methyl 4-formyl-3-hydroxybenzoate with chloroacetic acid in the presence of a base.
-
Procedure: A mixture of methyl 4-formyl-3-hydroxybenzoate (0.58 mol), chloroacetic acid (1.0 mol), and water is added to a solution of sodium hydroxide (2.0 mol) in distilled water. The reaction mixture is heated to reflux for 3 hours. After cooling, the solution is acidified with concentrated hydrochloric acid, and the precipitated product is filtered and washed with water.[2]
| Parameter | Value |
| Starting Material | Methyl 4-formyl-3-hydroxybenzoate |
| Reagents | Chloroacetic acid, Sodium hydroxide, Hydrochloric acid |
| Reaction Time | 3 hours at reflux |
| Yield | ~74% |
| Purity (HPLC) | ~97% |
Synthesis of this compound (Final Product)
The final product is obtained through the cyclization of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid.
-
Procedure: Crude [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid (0.37 mol) and anhydrous powdered sodium acetate (2.19 mol) are added to a mixture of acetic anhydride and glacial acetic acid. The mixture is heated to a gentle reflux for 8 hours. After completion, the reaction is quenched with ice water and extracted with ethyl acetate. The organic layer is washed with a cold dilute 5% sodium hydroxide solution, followed by water and saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulphate and concentrated under reduced pressure to obtain the product.[2]
| Parameter | Value |
| Starting Material | [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid |
| Reagents | Acetic anhydride, Sodium acetate, Acetic acid |
| Reaction Time | 8 hours at reflux |
| Purification | Extraction and washing |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Purification of Methyl Benzofuran-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl benzofuran-6-carboxylate. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low yield after recrystallization.
-
Question: I am experiencing significant product loss during the recrystallization of this compound. What are the possible causes and solutions?
-
Answer: Low recovery during recrystallization can stem from several factors:
-
High solubility in the chosen solvent system: The product may be too soluble in the recrystallization solvent, even at low temperatures. If you are using a solvent system like ethyl acetate and hexane, try adjusting the ratio to include a higher proportion of the anti-solvent (hexane)[1].
-
Premature crystallization: If the solution cools too quickly, the product can precipitate out rapidly, trapping impurities and leading to losses during subsequent washing steps. Ensure a slow cooling process. You can insulate the flask to achieve this.
-
Using an excessive amount of solvent: Dissolving the crude product in too much solvent will prevent it from reaching saturation upon cooling, thus hindering crystallization. Use the minimum amount of hot solvent required to fully dissolve the compound.
-
Issue 2: Oily product instead of crystals.
-
Question: My this compound is "oiling out" and not forming solid crystals during recrystallization. How can I resolve this?
-
Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when significant impurities are present, depressing the melting point. To address this:
-
Lower the crystallization temperature: Try inducing crystallization at a lower temperature by using an ice bath or refrigeration once the solution has cooled to room temperature.
-
Change the solvent system: Select a solvent with a lower boiling point.
-
Purify by column chromatography first: If the crude product is highly impure, a preliminary purification by column chromatography can remove the impurities that are preventing proper crystallization.
-
Issue 3: Incomplete separation of impurities by column chromatography.
-
Question: I am unable to achieve baseline separation of my target compound from impurities during silica gel column chromatography. What can I do?
-
Answer: Co-elution of impurities is a common challenge in column chromatography. Here are some troubleshooting steps:
-
Optimize the eluent system: The polarity of the solvent system is crucial. If your impurities are eluting too closely to the product, try a less polar solvent system. For example, if you are using a mixture of hexane and ethyl acetate, increase the proportion of hexane[2][3]. A shallow gradient elution (gradually increasing the polarity) can also improve separation.
-
Check the column loading: Overloading the column can lead to broad peaks and poor separation. Use an appropriate amount of silica gel for the quantity of crude product (a common rule of thumb is a 1:30 to 1:100 ratio of product to silica).
-
Use a different stationary phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina, or a reverse-phase column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most frequently cited purification methods for this compound and its precursors are recrystallization and silica gel column chromatography[1][2][4]. Recrystallization is often performed using a solvent/anti-solvent system like ethyl acetate and hexane[1]. Column chromatography typically employs a mobile phase of hexane and ethyl acetate[2][3].
Q2: What are the typical impurities encountered during the synthesis of this compound?
A2: Impurities can include unreacted starting materials such as 4-formyl-3-hydroxy benzoate or [2-formyl-5-(methoxycarbonyl) phenoxy] acetic acid, as well as byproducts from the cyclization reaction[1]. The nature of impurities will be highly dependent on the specific synthetic route employed.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography and to check the purity of fractions. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity[1]. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure and assessing the purity of the final product[3][5][6].
Quantitative Data Summary
| Purification Method | Purity Achieved (by HPLC) | Reference |
| Recrystallization (for a precursor) | 98% | [1] |
| Recrystallization (for a precursor) | 97% | [1] |
Note: The available literature primarily provides purity data for precursors of the final compound.
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from the purification of a precursor to this compound[1].
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Silica Gel Column Chromatography
This is a general protocol based on methods used for purifying benzofuran derivatives[2][5].
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a high hexane to ethyl acetate ratio).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for purification of this compound.
References
- 1. “A Process For The Preparation Of 1 Benzofuran 6 Carboxylic Acid By [quickcompany.in]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ptfarm.pl [ptfarm.pl]
Technical Support Center: Synthesis of Substituted Benzofurans
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted benzofurans. Our aim is to help you minimize side reactions, improve yields, and streamline your experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzofurans, offering potential causes and solutions in a question-and-answer format.
Palladium-Catalyzed Synthesis (e.g., Sonogashira Coupling followed by Cyclization)
Question 1: My palladium-catalyzed reaction is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source. The formation of palladium black is an indicator of catalyst decomposition.[1]
-
Solution: Use a freshly opened or recently purchased palladium catalyst. Ensure the catalyst is stored under an inert atmosphere. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂).
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction. Incorrect stoichiometry of reagents can also lead to low yields.
-
Solution: Ensure all reagents are pure and dry. Solvents should be appropriately degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry of the alkyne and base relative to the o-halophenol. An excess of the alkyne is often used.
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating. A gradual increase in temperature (e.g., from room temperature to 60-100 °C) can be tested. However, excessively high temperatures can lead to catalyst decomposition.
-
Solvent: The polarity of the solvent can influence reaction rates. A screening of different solvents (e.g., DMF, toluene, dioxane) is often beneficial.
-
Base: The base is crucial for the deprotonation of the terminal alkyne in Sonogashira couplings.[1] Ensure you are using a sufficient excess of a suitable base (e.g., Et₃N, K₂CO₃, Cs₂CO₃).
-
-
Question 2: My reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) side product. How can I minimize this?
Answer: Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of a copper co-catalyst.
-
Solutions:
-
Slow Addition: Slow addition of the alkyne to the reaction mixture can sometimes reduce homocoupling.
-
Copper-Free Conditions: Consider running the reaction in the absence of a copper co-catalyst, although this may require a higher reaction temperature or a more active palladium catalyst/ligand system.
-
Ligand Choice: The choice of phosphine ligand on the palladium catalyst can influence the extent of homocoupling. Bulky, electron-rich ligands can sometimes suppress this side reaction.
-
Use of Additives: In some cases, additives can suppress side reactions. For example, the addition of specific co-catalysts or scavengers can prevent homocoupling.[1]
-
Question 3: I am observing the formation of regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge when using substituted phenols.
-
Cause: The electronic and steric properties of the substituents on the phenol ring can influence the site of cyclization.
-
Solution:
-
Catalyst and Ligand System: The catalyst and its associated ligands create a specific steric and electronic environment that can favor the formation of one regioisomer over another. Experiment with different palladium catalysts and phosphine ligands.
-
Directing Groups: In some cases, the use of a directing group on the phenol can control the regioselectivity of the cyclization.
-
O-Alkylation (Williamson Ether Synthesis) and Cyclization
Question 4: I am getting a low yield of the desired O-alkylated phenol in the Williamson ether synthesis step. What are the common pitfalls?
Answer: Low yields in the Williamson ether synthesis for preparing the precursors to benzofurans can be due to competing reactions and improper reaction conditions.
-
C-Alkylation vs. O-Alkylation:
-
Cause: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atom. C-alkylation is a common side reaction.
-
Solution: The choice of solvent can significantly influence the ratio of O- to C-alkylation. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation.
-
-
Elimination Reaction:
-
Cause: The alkylating agent, if it is a secondary or tertiary halide, can undergo elimination (E2 reaction) in the presence of the basic phenoxide, leading to the formation of an alkene instead of the desired ether.
-
Solution: Use a primary alkyl halide (e.g., propargyl bromide) whenever possible, as this will favor the desired SN2 reaction.
-
-
Incomplete Deprotonation:
-
Cause: The phenol may not be fully deprotonated, leading to unreacted starting material.
-
Solution: Use a sufficiently strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to ensure complete formation of the phenoxide.
-
Frequently Asked Questions (FAQs)
Q1: What is the Perkin rearrangement for benzofuran synthesis and what are its limitations?
A1: The Perkin rearrangement is a reaction where a 2-halocoumarin undergoes a ring contraction in the presence of a base to form a benzofuran-2-carboxylic acid. The reaction involves the initial opening of the lactone ring followed by an intramolecular nucleophilic attack. While it can be an effective method, its primary limitation is the need to synthesize the substituted 2-halocoumarin precursor, which may require multiple steps.
Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect palladium-catalyzed benzofuran synthesis?
A2: Electron-donating groups on the o-halophenol generally accelerate the oxidative addition step of the palladium catalytic cycle, potentially increasing the reaction rate. Conversely, electron-withdrawing groups can slow down this step. On the alkyne, electron-withdrawing groups can make the alkyne proton more acidic, facilitating its deprotonation in Sonogashira-type reactions.
Q3: What are some common methods for the intramolecular cyclization of o-alkynylphenols to form benzofurans?
A3: o-Alkynylphenols are common intermediates in benzofuran synthesis and can be cyclized under various conditions:
-
Base-mediated cyclization: Using bases like K₂CO₃, Cs₂CO₃, or even stronger bases can effect the 5-exo-dig cyclization.
-
Transition-metal-catalyzed cyclization: Catalysts based on palladium, copper, gold, or silver can promote the cyclization, often under milder conditions.
-
Acid-catalyzed cyclization: In some cases, a protic or Lewis acid can catalyze the cyclization.
Q4: How can I monitor the progress of my benzofuran synthesis reaction effectively?
A4: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: This is a quick and easy way to get a qualitative idea of the consumption of starting materials and the formation of the product.
-
GC-MS: This provides more quantitative information and can help identify the masses of the products and any major side products being formed.
Data Presentation
Table 1: Influence of Solvent on O- vs. C-Alkylation of Sodium β-naphthoxide with Benzyl Bromide
| Solvent | O-Alkylated Product (%) | C-Alkylated Product (%) |
| Acetonitrile | 97 | 3 |
| Methanol | 72 | 28 |
This data illustrates the significant impact of the solvent on the selectivity of the Williamson ether synthesis.
Table 2: Effect of Palladium Catalyst and Ligand on the Yield of 2-Substituted Benzofuran
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 85 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 78 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |
This table provides a comparison of common catalyst systems for the Sonogashira coupling/cyclization reaction. Yields are representative and can vary based on specific substrates.
Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids.
-
Reaction Setup: To a microwave vessel, add the 3-bromocoumarin (1.0 mmol), ethanol (10 mL), and sodium hydroxide (3.0 mmol).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 150 °C for 10-20 minutes.
-
Work-up: After cooling, concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and acidify with HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry to afford the benzofuran-2-carboxylic acid.
Protocol 2: Palladium-Catalyzed Sonogashira Coupling and Cyclization
This protocol is a general procedure for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes.
-
Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Solvent and Base Addition: Add degassed solvent (e.g., DMF or Et₃N, 10 mL) and a suitable base (if not using Et₃N as the solvent, e.g., Et₃N 3.0 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reaction pathways in benzofuran synthesis.
References
Technical Support Center: Optimization of Palladium Catalysts for Benzofuran Synthesis
Welcome to the technical support center for the optimization of palladium-catalyzed benzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My palladium-catalyzed reaction (e.g., Sonogashira or Heck coupling followed by cyclization) for benzofuran synthesis is resulting in low or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in palladium-catalyzed benzofuran synthesis can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic guide to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low activity due to age, improper storage, or the use of an inappropriate palladium source.[1] The formation of palladium black is an indicator of catalyst decomposition.[2]
-
Solution:
-
Use a freshly opened or recently purchased palladium catalyst and ensure it is stored under an inert atmosphere.[1]
-
Consider screening different palladium sources (e.g., Pd(OAc)₂, (PPh₃)PdCl₂, Pd(PPh₃)₄).[3] For instance, palladium nanoparticles have shown high efficiency.[1]
-
The choice of ligand is crucial. For Sonogashira couplings, phosphine ligands like PPh₃ are common, but bulky, electron-rich phosphines can sometimes improve catalytic activity.[1][3]
-
-
-
Reaction Conditions:
-
Cause: Suboptimal reaction temperature, time, solvent, or base can significantly impact the yield.[1]
-
Solution:
-
Temperature: While some reactions proceed at room temperature, others may require heating (e.g., 60-100 °C). A temperature screen is advisable, but excessively high temperatures can lead to catalyst decomposition.[1][3]
-
Solvent: The polarity of the solvent can be critical. Aprotic polar solvents like DMF or DMSO are commonly used.[3] Ensure the solvent is anhydrous and degassed, as oxygen can deactivate the catalyst.[1][2]
-
Base: The choice and amount of base are crucial. Inorganic bases like K₂CO₃ or organic bases like triethylamine (TEA) are frequently used.[3] The base must be strong enough to facilitate the desired reaction step (e.g., deprotonation of a terminal alkyne in Sonogashira coupling).[2]
-
-
-
Reagent Quality and Stoichiometry:
-
Cause: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.[1] Incorrect stoichiometry of reactants can also lead to low yields.
-
Solution:
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant amounts of byproducts, such as alkyne homocoupling (Glaser coupling) products in my Sonogashira reaction. How can I minimize these?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[2] Here are several strategies to minimize this byproduct:
-
Copper-Free Conditions: The most direct approach is to perform the reaction under copper-free conditions. This may require higher palladium catalyst loading or more specialized ligands but effectively eliminates the primary pathway for Glaser coupling.[2]
-
Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Experimenting with bulky amines like diisopropylethylamine (DIPEA) may be beneficial as less sterically hindered amines can sometimes promote this side reaction.[2]
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[2]
-
Use of Additives: The addition of certain additives, such as silver salts, has been reported to suppress homocoupling.[2]
-
Ligand Modification: In palladium-catalyzed reactions, the choice of ligand can influence selectivity. Bulky, electron-rich ligands can sometimes suppress side reactions like homocoupling.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed methods for synthesizing benzofurans?
A1: The most prevalent methods include:
-
Sonogashira Coupling followed by Intramolecular Cyclization: This involves the coupling of an o-halophenol with a terminal alkyne, catalyzed by a palladium complex and often a copper co-catalyst.[1][4][5]
-
Heck Reaction: This can be an intermolecular reaction of a benzofuran precursor or an intramolecular cyclization of a functionalized phenol derivative.[4][6][7]
-
Suzuki-Miyaura Coupling: This method is used for forming C-C bonds between aryl or vinyl halides/triflates and organoboron compounds to build the benzofuran scaffold.[6]
-
Direct C-H Arylation: This involves the direct coupling of a C-H bond on the furan ring with an aryl partner.[6]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The optimal catalyst and ligand combination is highly dependent on the specific substrates and reaction type.
-
For Sonogashira couplings , common catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI).[3][4][5]
-
For Heck reactions , Pd(OAc)₂ is a common precursor, often used with phosphine ligands.[4]
-
The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Triphenylphosphine (PPh₃) is widely used, but more electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or Buchwald-type ligands (e.g., SPhos, XPhos) can be more effective for challenging substrates or to promote specific reaction pathways.[4][8][9]
Q3: How can I effectively monitor the progress of my benzofuran synthesis reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of most organic reactions, including benzofuran synthesis. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used.[2]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data for key palladium-catalyzed benzofuran synthesis methods, allowing for a direct comparison of their scope and efficiency.
Table 1: Optimization of a Palladium/Copper-Catalyzed Sonogashira Coupling/Cyclization
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | CuI (4) | Piperidine | DMF | 60 | 2-10 | Fair to Good |
| 2 | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | TEA | TEA | Reflux | - | - |
| 3 | Pd(OAc)₂ (30) | bpy (30) | - | - | Toluene | 90 | - | Good |
| 4 | Pd₂(dba)₃ (2.5) | dppf (5) | - | K₂CO₃ | MeCN | 120 | - | 87 |
| 5 | [Pd(η³-C₃H₅)Cl]₂ (2.5) | XPhos (5) | - | K₂CO₃ | MeCN/THF | 120 | 1.5 | 98 |
Data compiled from multiple sources for illustrative purposes.[4][9][10][11][12]
Table 2: Troubleshooting Guide Summary
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Inactive Catalyst | Use fresh catalyst, store under inert atmosphere, screen different Pd sources/ligands. |
| Suboptimal Temperature | Perform a temperature screen (e.g., RT to 100 °C). | |
| Inappropriate Solvent/Base | Screen different solvents (e.g., DMF, Toluene, TEA) and bases (e.g., K₂CO₃, TEA, DIPEA). | |
| Presence of Oxygen | Degas solvent and reaction mixture thoroughly. | |
| Alkyne Homocoupling | Copper Co-catalyst | Use copper-free conditions. |
| Non-bulky Amine Base | Use a sterically hindered base like DIPEA. | |
| High Alkyne Concentration | Add the alkyne slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling and Intramolecular Cyclization
This protocol is a widely used method for the synthesis of 2-substituted benzofurans.[1][13]
-
Preparation: To an oven-dried Schlenk flask, add the o-iodophenol (1.0 mmol), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., triethylamine, 5 mL) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for benzofuran synthesis.
Caption: Troubleshooting flowchart for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 11. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09601F [pubs.rsc.org]
- 12. publicatt.unicatt.it [publicatt.unicatt.it]
- 13. benchchem.com [benchchem.com]
troubleshooting poor regioselectivity in Friedel-Crafts acylation of benzofurans.
Welcome to the technical support center for the Friedel-Crafts acylation of benzofurans. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for poor regioselectivity and other common issues encountered during this electrophilic aromatic substitution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Poor or Undesired Regioselectivity (Mixture of C2 and C3 isomers)
Q1: My Friedel-Crafts acylation of benzofuran yields a mixture of 2-acyl and 3-acyl isomers. How can I improve the selectivity?
A1: Poor regioselectivity is a known challenge in the Friedel-Crafts acylation of benzofurans.[1][2] The outcome of the reaction is a delicate balance between kinetic and thermodynamic control. Attack at the C2 position is generally kinetically favored, while the C3-acylated product is often the more thermodynamically stable isomer. The choice of Lewis acid, solvent, and temperature are critical parameters to control the C2/C3 ratio.
-
For C2-Acylation (Kinetic Control): Use milder reaction conditions. This typically involves employing a weaker Lewis acid and conducting the reaction at a low temperature. Non-polar solvents that do not stabilize the reaction intermediates can also favor the kinetic product.
-
For C3-Acylation (Thermodynamic Control): Employ conditions that allow for equilibrium to be reached. This often means using a stronger Lewis acid, a more polar solvent that can facilitate acyl group migration, and higher reaction temperatures.
Q2: I want to favor the C2-acylated product. What specific conditions should I try?
A2: To favor the kinetically controlled C2 product, consider the following adjustments:
-
Lewis Acid: Use a milder Lewis acid such as SnCl₄ or ZnCl₂. These are less likely to promote the rearrangement to the more stable C3 isomer.
-
Solvent: Employ a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (DCM). These solvents do not effectively solvate the intermediates, thus disfavoring the equilibrium that leads to the thermodynamic product.
-
Temperature: Run the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize the energy available for the reaction to overcome the activation barrier to the thermodynamic product.
Q3: How can I enhance the formation of the C3-acylated benzofuran?
A3: To favor the thermodynamically controlled C3 product, the following conditions are recommended:
-
Lewis Acid: Use a strong Lewis acid like AlCl₃, often in stoichiometric amounts or greater. This is because the ketone product can form a stable complex with the catalyst, which needs to be overcome for potential rearrangement.
-
Solvent: A polar solvent, such as nitrobenzene, can stabilize the cationic intermediates, facilitating the migration of the acyl group to the more stable C3 position.
-
Temperature: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for the rearrangement from the C2 to the C3 position, allowing the reaction to reach thermodynamic equilibrium.
Issue 2: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
A1: Low or no yield in Friedel-Crafts acylation can often be attributed to several factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is flame-dried and all reagents and solvents are anhydrous. Use a fresh, unopened container of the Lewis acid if possible.
-
Deactivated Substrate: If your benzofuran is substituted with strongly electron-withdrawing groups, the ring may be too deactivated for the reaction to occur efficiently.
-
Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are often necessary.
-
Sub-optimal Temperature: The reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side reactions.
Data Presentation: Influence of Reaction Conditions on Regioselectivity
The following tables summarize the expected qualitative and illustrative quantitative effects of different reaction parameters on the regioselectivity of the Friedel-Crafts acylation of benzofuran. Disclaimer: The quantitative data is illustrative and compiled from various sources on Friedel-Crafts reactions of aromatic heterocycles. Actual results may vary based on specific substrate and reaction conditions.
Table 1: Effect of Lewis Acid on Regioselectivity
| Lewis Acid | Relative Strength | Expected Major Product | Illustrative C2:C3 Ratio |
| AlCl₃ | Strong | C3 (Thermodynamic) | 20:80 |
| FeCl₃ | Moderate | Mixture | 40:60 |
| TiCl₄ | Moderate | Mixture | 50:50 |
| SnCl₄ | Mild | C2 (Kinetic) | 70:30 |
| ZnCl₂ | Mild | C2 (Kinetic) | 65:35 |
Table 2: Effect of Solvent on Regioselectivity (using AlCl₃)
| Solvent | Polarity | Expected Major Product | Illustrative C2:C3 Ratio |
| Carbon Disulfide (CS₂) | Non-polar | C2 (Kinetic) | 60:40 |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Mixture | 40:60 |
| 1,2-Dichloroethane | Polar Aprotic | Mixture | 30:70 |
| Nitrobenzene (PhNO₂) | Polar Aprotic | C3 (Thermodynamic) | 10:90 |
Experimental Protocols
Protocol 1: General Procedure for C2-Selective Acetylation of Benzofuran (Kinetic Control)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tin(IV) chloride (SnCl₄, 1.2 equivalents) to anhydrous carbon disulfide (CS₂).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in anhydrous CS₂ and add it dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the C2 and C3 isomers.
Protocol 2: General Procedure for C3-Selective Acetylation of Benzofuran (Thermodynamic Control)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.5 equivalents) in nitrobenzene.
-
Reagent Addition: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents) dropwise.
-
Substrate Addition: Dissolve benzofuran (1.0 equivalent) in nitrobenzene and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature and pour it carefully onto a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for controlling regioselectivity.
Caption: Energy profile of C2 (kinetic) vs. C3 (thermodynamic) acylation.
References
Technical Support Center: Methyl Benzofuran-6-carboxylate Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Methyl benzofuran-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three primary degradation pathways:
-
Hydrolysis: The ester linkage can be cleaved by water, particularly under acidic or basic conditions, to yield benzofuran-6-carboxylic acid and methanol. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can induce degradation. This may involve complex reactions including oxidation and rearrangement of the benzofuran ring structure.
-
Thermal Degradation: Elevated temperatures can cause the molecule to decompose. This typically begins with the cleavage of the ester bond and can lead to further breakdown of the heterocyclic ring at higher temperatures.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C, protected from light, and in a tightly sealed container to prevent moisture ingress. For long-term storage, temperatures of -20°C are advisable.
Q3: I am observing a new, more polar peak in my HPLC analysis after storing my sample in a methanol-based solvent. What could be the cause?
A3: The appearance of a more polar peak is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid (benzofuran-6-carboxylic acid). This can be accelerated by the presence of trace amounts of acid or base in your solvent or on your glassware. Ensure you are using high-purity, neutral solvents and consider preparing solutions fresh before use.
Q4: My solid sample of this compound has changed color from white to a yellowish tint. Is it still usable?
A4: A color change often indicates degradation, possibly due to oxidation or photodegradation. While the compound may not be completely degraded, its purity is compromised. It is crucial to re-analyze the sample using a suitable analytical method like HPLC or LC-MS to determine the purity before proceeding with your experiment. If significant degradation has occurred, it is recommended to use a fresh batch of the compound.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| Decreased potency or variable activity of the compound over time. | Degradation of this compound in the assay medium or stock solution. | 1. Verify Stock Solution Integrity: Re-analyze the stock solution using HPLC to check for the presence of degradation products. 2. Assess Assay Buffer Compatibility: Investigate the pH and composition of your assay buffer. Extreme pH values can accelerate hydrolysis. Consider performing a time-course stability study of the compound in the assay buffer. 3. Minimize Light Exposure: Protect the stock solution and assay plates from light, especially if the assay involves prolonged incubation periods. |
Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)
| Symptom | Possible Cause | Troubleshooting Steps |
| A new peak is observed, typically at an earlier retention time than the parent compound. | Hydrolysis: Formation of the more polar benzofuran-6-carboxylic acid. | 1. Check pH of Mobile Phase and Sample: Ensure the pH is controlled and appropriate for the stability of the ester. 2. Control Temperature: Run the autosampler and column at a controlled, cool temperature to minimize degradation during analysis. 3. Prepare Samples Fresh: Avoid long-term storage of the compound in solution, especially in protic or aqueous solvents. |
| Multiple small, unidentified peaks appear after sample workup or storage. | Photodegradation or Thermal Degradation: Exposure to light or heat has caused multiple degradation products to form. | 1. Implement Light Protection: Store the compound and its solutions in amber vials or wrap containers with aluminum foil. 2. Avoid High Temperatures: Do not expose the compound to high temperatures during sample preparation (e.g., evaporation). Use a gentle stream of nitrogen and moderate heat if necessary. |
Data Presentation
Table 1: Illustrative Hydrolytic Stability of this compound (% Remaining after 24 hours)
| pH | Temperature (°C) | % Remaining (Illustrative) |
| 3 | 25 | 95.2 |
| 3 | 50 | 85.1 |
| 7 | 25 | 99.5 |
| 7 | 50 | 97.3 |
| 9 | 25 | 92.8 |
| 9 | 50 | 78.5 |
| Note: This data is for illustrative purposes to demonstrate stability trends. |
Table 2: Illustrative Photostability of this compound (% Remaining after Exposure)
| Light Source | Exposure Duration (hours) | % Remaining (Illustrative) |
| Cool White Fluorescent | 24 | 98.1 |
| UV-A (365 nm) | 6 | 89.4 |
| Note: This data is for illustrative purposes to demonstrate stability trends. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid to ensure good peak shape).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in 50% acetonitrile/water. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in 50% acetonitrile/water. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in 50% acetonitrile/water. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
Technical Support Center: Purification of Methyl Benzofuran-6-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to removing impurities from Methyl benzofuran-6-carboxylate. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the successful purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Common impurities can include unreacted starting materials, such as derivatives of 3-hydroxybenzoic acid, and byproducts from the cyclization reaction. In syntheses involving acetic anhydride, residual acetic acid and related acetates may be present. Incomplete cyclization can also lead to open-chain precursors as impurities.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity and yield.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. A purity of over 97% is generally considered high for this compound.[1]
Troubleshooting Guides
Recrystallization
Q: My compound is not dissolving in the recrystallization solvent.
A: This indicates that the chosen solvent is not suitable or the volume is insufficient.
-
Solution: Try a different solvent or a solvent mixture. For this compound, a mixture of ethyl acetate and hexane is often effective.[1] Ensure you are using a sufficient volume of hot solvent to dissolve the crude product completely.
Q: The compound "oils out" instead of forming crystals.
A: This often happens when the solution is supersaturated or cools too quickly.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of pure product can also promote proper crystallization.
Q: I have low recovery of the purified product.
A: This can be due to using too much solvent or premature filtration.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtering to maximize crystal precipitation. Wash the collected crystals with a minimal amount of cold solvent.
Column Chromatography
Q: My compounds are not separating on the column.
A: This is likely an issue with the chosen eluent system.
-
Solution: The polarity of the eluent system needs to be optimized. For this compound, a gradient of hexane and ethyl acetate is recommended.[2][3] Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your compound of interest while leaving more polar impurities on the column.
Q: The compound is eluting too quickly (low retention).
A: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).
Q: The compound is not eluting from the column (high retention).
A: The eluent is not polar enough.
-
Solution: Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Data Presentation
The following tables summarize typical results that can be expected from the purification of this compound and related compounds.
| Purification Method | Purity Achieved (HPLC) | Typical Yield | Reference Compound |
| Recrystallization | > 97% | High | 1-benzofuran-6-carboxylic acid |
| Column Chromatography | High | 47% | 6-Hydroxy-2-methylbenzofuran-4-carboxylic acid |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is adapted from the purification of a similar benzofuran derivative and is a good starting point for this compound.[1]
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
This protocol is based on the purification of a structurally related compound and can be optimized for this compound.[2][3]
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Experimental workflows for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Benzofuran Synthesis Scale-Up
This center provides researchers, scientists, and drug development professionals with essential guidance on overcoming the challenges associated with scaling up benzofuran synthesis from the laboratory to pilot and production scales.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a benzofuran synthesis?
A1: The primary challenges in scaling up benzofuran synthesis are managing reaction exotherms, ensuring adequate mixing, adapting purification methods, and addressing process safety. The surface-area-to-volume ratio decreases significantly in larger reactors, making heat dissipation a critical concern.[1] Purification techniques like column chromatography, common in the lab, are often impractical at an industrial scale, necessitating a shift to methods like crystallization.[2][3]
Q2: My lab-scale palladium-catalyzed reaction works perfectly. Why does the yield drop at a larger scale?
A2: A drop in yield during scale-up of palladium-catalyzed reactions can be due to several factors. Inefficient mixing in large reactors can create hotspots or areas of high substrate concentration, leading to catalyst decomposition (e.g., formation of palladium black) and the formation of by-products.[4] Furthermore, the relative concentration of trace impurities from starting materials or solvents is magnified at scale, potentially poisoning the catalyst. Catalyst loading may also need re-optimization; sometimes a higher catalyst loading is more efficient at a larger scale to achieve a reasonable reaction time.[2]
Q3: Is column chromatography a viable option for purification at the pilot-plant scale?
A3: Generally, no. Column chromatography is rarely used for large-scale purification of active pharmaceutical ingredients (APIs) and intermediates due to high solvent consumption, cost, and low throughput.[2][3] The preferred methods for purifying multi-kilogram quantities of benzofuran derivatives are crystallization, distillation, and precipitation, which are more scalable and cost-effective.[3][5]
Q4: What are the key safety considerations before starting a pilot-scale benzofuran synthesis?
A4: Before any pilot-plant run, a thorough safety review is critical. Key considerations include:
-
Thermal Hazard Assessment: Understanding the reaction's heat output (exotherm) is crucial to prevent thermal runaway.[6][7] This involves calculating the maximum potential temperature rise.
-
Reagent Handling: Procedures for safely handling and charging large quantities of potentially hazardous materials must be established.
-
Pressure Management: The reactor must be equipped with appropriately sized pressure relief devices.[6]
-
Emergency Procedures: A clear plan for emergency quenching or shutdown in case of an uncontrolled reaction is mandatory.[4]
Troubleshooting Guide
| Problem / Observation | Question to Ask | Potential Cause & Solution |
| Rapid, Uncontrolled Temperature Rise | How can I control the reaction exotherm? | Cause: The rate of heat generation exceeds the reactor's cooling capacity. This is a major risk during scale-up.[1] Solution: 1. Control Reagent Addition: Add the most reactive reagent slowly and subsurface, near an impeller, to ensure rapid mixing and prevent localized hotspots.[4][7] 2. Improve Heat Transfer: Ensure the reactor's cooling system is adequate. Consider using a jacketed reactor with a high-flow cooling fluid or internal cooling coils.[6] 3. Dilution: Increase the solvent volume to create a larger heat sink. Note that this may affect reaction kinetics and downstream processing.[4] |
| Formation of New Impurities or By-products | Why am I seeing different impurities compared to the lab scale? | Cause: Inefficient mixing in large vessels can lead to localized areas of high concentration or temperature, promoting side reactions.[6] Solution: 1. Optimize Agitation: Ensure the stirrer type (e.g., impeller vs. anchor) and speed are appropriate for the reaction viscosity and vessel geometry to maintain homogeneity.[6] 2. Re-evaluate Reaction Temperature: A slightly lower reaction temperature, while potentially slower, may improve selectivity and reduce by-product formation.[7] |
| Low or Inconsistent Yield | How can I improve the yield and reproducibility of my scaled-up reaction? | Cause: Catalyst deactivation, poor mixing, or accumulation of unreacted starting materials.[7][8] Solution: 1. Review Catalyst Loading: While the goal is often to decrease catalyst loading for cost-effectiveness, some reactions are more efficient at scale with a slightly higher loading to ensure complete conversion.[2][9] 2. Ensure Inert Atmosphere: For air-sensitive catalysts (e.g., many palladium systems), ensure the reactor is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).[10] 3. Check Reagent Purity: The impact of impurities in starting materials is magnified at scale. Ensure all reagents meet the required specifications.[8] |
| Product Fails to Crystallize During Work-up | My product oiled out instead of crystallizing. How can I achieve a solid product? | Cause: The solvent/anti-solvent system that worked on a small scale may not be optimal for larger volumes. The cooling rate can also significantly impact crystal formation. Solution: 1. Optimize Solvent System: Re-screen for a suitable crystallization solvent system. An effective method is to find a solvent in which the product is soluble when hot but insoluble at room temperature.[2] 2. Control Cooling Rate: Implement a controlled, slow cooling profile. Crash-cooling often leads to oiling out or amorphous material. 3. Seeding: Introduce a small number of pure product crystals to the supersaturated solution to encourage nucleation and growth. |
Data Presentation: Scale-Up Comparison
Scaling a reaction can alter optimal conditions. As shown in the example below for a one-pot synthesis of Corsifuran C, a higher catalyst loading proved more efficient at the gram-scale, leading to an improved yield.
| Parameter | Small-Scale Synthesis | Gram-Scale Synthesis | Rationale for Change |
| Starting Ketone | ~0.2 mmol | 5.0 mmol | N/A (Direct Scale-Up) |
| Catalyst | Copper (ppm loading) | CuI (10 mol %) | Higher catalyst loading can improve reaction kinetics and efficiency for larger batches, ensuring the reaction proceeds to completion in a reasonable timeframe.[2] |
| Yield | 74% | 84% | The optimized catalyst loading at a larger scale resulted in a more efficient reaction and higher product isolation.[2] |
Table based on data for the synthesis of Corsifuran C.[2]
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of 2-Butyl-5-nitrobenzofuran (Intermediate for Dronedarone)
This protocol is adapted from a documented synthesis and outlines the Friedel–Crafts acylation of 2-butyl-5-nitrobenzofuran, a key step in producing a precursor for the drug Dronedarone.[11]
Reagents & Materials:
-
2-Butyl-5-nitrobenzofuran (25 g, 0.11 mol)
-
4-Methoxybenzoyl chloride (23.5 g, 0.13 mol)
-
Anhydrous Aluminum Chloride (AlCl₃) (20.3 g, 0.15 mol)
-
Chlorobenzene (140 mL)
-
Hydrochloric Acid (5N HCl)
-
Methanol
-
Jacketed glass reactor (1 L) with overhead stirring, thermocouple, and addition funnel
Procedure:
-
Reactor Setup: Set up the 1 L jacketed reactor equipped with an overhead stirrer, thermocouple, and an addition funnel. Ensure the system is dry and purged with nitrogen.
-
Charge AlCl₃: Under a nitrogen atmosphere, charge anhydrous aluminum chloride (20.3 g) into the reactor, followed by chlorobenzene (140 mL).
-
Controlled Addition: Cool the stirred suspension to 0-5 °C using a circulating chiller. Slowly add a solution of 4-methoxybenzoyl chloride (23.5 g) in chlorobenzene dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the addition is complete, add a solution of 2-butyl-5-nitrobenzofuran (25 g) in chlorobenzene dropwise, again keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by adding 5N HCl. This step is highly exothermic; careful control of the addition rate is critical to manage the exotherm and gas evolution.
-
Work-up: Separate the organic layer. Wash it with water and then with a brine solution.
-
Isolation: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification (Crystallization): Recrystallize the crude solid from a suitable solvent like methanol or isopropanol to yield the pure (2-butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical sequence of steps to diagnose and resolve issues of low yield when scaling up a benzofuran synthesis.
General Scale-Up Logic Flow
This diagram illustrates the key stages and decision points when transitioning a synthesis from laboratory to pilot scale.
References
- 1. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. publicatt.unicatt.it [publicatt.unicatt.it]
- 11. ias.ac.in [ias.ac.in]
effect of solvent and base on benzofuran coupling reactions.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzofurans, with a particular focus on the critical roles of solvent and base selection.
Troubleshooting Guides
This section addresses specific issues that may arise during benzofuran coupling reactions, offering potential causes and solutions in a question-and-answer format.
Question 1: My palladium-catalyzed benzofuran synthesis (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or failing completely. What are the likely causes and how can I troubleshoot this?
Answer:
Low yields in palladium-catalyzed benzofuran synthesis can be attributed to several factors, including catalyst activity, reaction conditions, reagent quality, and the presence of side reactions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old, improperly stored, or an inappropriate choice for the specific transformation.
-
Suboptimal Reaction Conditions: The temperature, reaction time, solvent, or base may not be ideal for your specific substrates.
-
Solution:
-
Temperature: Gradually increase the reaction temperature (e.g., from room temperature to 60-100 °C), but be aware that excessively high temperatures can lead to catalyst decomposition.[1]
-
Solvent: The choice of solvent is critical. While DMF and toluene are common, a solvent screen is advisable. For some intramolecular cyclizations, DMF and acetonitrile have shown better results than toluene, dichloromethane, or THF.[1] The polarity of the solvent can significantly impact the reaction rate and yield.[2][3]
-
Base: The strength and solubility of the base are crucial. Both organic bases like triethylamine (Et₃N) and inorganic bases such as K₂CO₃ and Cs₂CO₃ are frequently used.[1][2] The effectiveness of a particular base can be highly substrate-dependent.[2]
-
-
-
Poor Reagent Quality or Incorrect Stoichiometry: Impure starting materials (e.g., o-halophenol, alkyne) or the presence of oxygen can inhibit the reaction.
-
Solution: Ensure all reagents are pure and dry. Solvents should be degassed to remove oxygen, which can poison the palladium catalyst. Verify the stoichiometry, often using a slight excess of the alkyne.[1]
-
-
Side Reactions: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, particularly when using copper co-catalysts.[1][4]
-
Solution: Minimize or eliminate the copper co-catalyst. A copper-free Sonogashira protocol may be beneficial. Slow addition of the alkyne can also help to reduce homocoupling.[1]
-
Question 2: I am observing significant byproduct formation in my reaction. How can I improve the selectivity for the desired benzofuran product?
Answer:
Byproduct formation is a common issue that can often be addressed by fine-tuning the reaction conditions, particularly the choice of solvent and base.
Potential Causes and Solutions:
-
Homocoupling of Alkynes: As mentioned previously, this is a frequent side reaction in Sonogashira couplings.
-
Solution: In addition to copper-free methods, ensure rigorous exclusion of oxygen from the reaction mixture.
-
-
Solvent-Mediated Side Reactions: The solvent can sometimes participate in or promote undesired reaction pathways.
-
Base-Induced Side Reactions: The base can sometimes promote undesired deprotonations or rearrangements.
-
Solution: Screen a variety of bases with different strengths and properties (e.g., organic vs. inorganic). For a base-promoted cyclization of o-alkynylphenols, Cs₂CO₃ was found to be highly effective, while triethylamine was ineffective.[7]
-
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the outcome of a benzofuran coupling reaction?
A1: The solvent plays a multifaceted role in benzofuran synthesis. Its polarity, coordinating ability, and boiling point can all influence the reaction. Aprotic polar solvents like DMF and DMSO are commonly used.[2] However, in some cases, non-polar solvents like toluene have been shown to give better yields, potentially by not displacing essential ligands from the active palladium complex.[3] The solvent must effectively dissolve all reaction components, including the starting materials, catalyst, and base.[3]
Q2: What is the role of the base in benzofuran coupling reactions, and how do I choose the right one?
A2: The base is critical for several steps in many benzofuran syntheses. In Sonogashira couplings, it is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide produced during the reaction. In subsequent cyclization steps, the base facilitates the intramolecular attack of the phenolic oxygen onto the alkyne. The choice between an organic base (e.g., Et₃N, DIPEA) and an inorganic base (e.g., K₂CO₃, Cs₂CO₃) can significantly impact the reaction. The optimal base is often determined empirically through screening.[1][7]
Q3: Can benzofuran synthesis be performed without a metal catalyst?
A3: Yes, certain benzofuran syntheses can proceed without a transition metal catalyst. For example, a base-promoted intramolecular cyclization of o-alkynylphenols can yield benzofurans. In one study, Cs₂CO₃ in DMF was shown to be effective for this transformation.[7]
Data Presentation
Table 1: Effect of Different Bases on the Cyclization of 1-(2-hydroxyphenyl)-2-phenylethyne
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMF | 78 |
| 2 | TEA | DMF | No Reaction |
| 3 | DIPEA | DMF | No Reaction |
| 4 | Cs₂CO₃ | DMF | 86 |
| 5 | NaCN | DMF | 75 |
| 6 | DBU | DMF | 75 |
| 7 | TEA+DMAP | DMF | 79 |
Data adapted from a study on base-promoted cyclization.[7]
Table 2: Effect of Solvent on a Palladium-Catalyzed Tsuji-Trost Type Reaction
| Entry | Solvent | Yield (%) |
| 1 | DMF | 34 |
| 2 | MeCN | 60 |
| 3 | DMSO | — |
Data adapted from a study on palladium-catalyzed reactions of benzofuran-2-ylmethyl acetates.[8]
Experimental Protocols
General Protocol for Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization of an o-Iodophenol with a Terminal Alkyne
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
o-Iodophenol derivative (1.0 eq)
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Phosphine ligand (e.g., PPh₃, 2-10 mol%)
-
Base (e.g., triethylamine, 2-3 eq)
-
Anhydrous, degassed solvent (e.g., DMF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the o-iodophenol, palladium catalyst, copper(I) iodide, and phosphine ligand.[1]
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base and the terminal alkyne to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.lucp.net [books.lucp.net]
- 4. benchchem.com [benchchem.com]
- 5. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Analysis of Methyl Benzofuran-6-Carboxylate: A Comparative ¹H NMR Spectral Guide
An in-depth analysis of the ¹H NMR spectrum of methyl benzofuran-6-carboxylate remains a significant challenge due to the limited availability of public experimental data. This guide provides a comparative framework based on available data for structurally related compounds to predict and interpret the spectral characteristics of this compound and its isomers.
For researchers and professionals in drug development, detailed structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone of this process. However, the absence of a publicly accessible, fully assigned ¹H NMR spectrum for this compound necessitates a comparative approach. By examining the spectra of analogous compounds, we can infer the expected chemical shifts, multiplicities, and coupling constants for the target molecule and its positional isomers.
Predicted ¹H NMR Spectral Data and Comparison
To construct a comparative analysis, we will utilize data from a closely related, more complex benzofuran derivative, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, and a simpler analogue, methyl benzoate. These compounds provide insights into the influence of the benzofuran ring system and the methyl carboxylate group on proton chemical shifts.
| Compound | Solvent | Spectrometer Frequency (MHz) | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | CDCl₃ | 400 | H-2 | ~7.7 | d | ~2.2 |
| H-3 | ~6.8 | d | ~2.2 | |||
| H-4 | ~7.6 | d | ~8.5 | |||
| H-5 | ~7.9 | dd | ~8.5, ~1.5 | |||
| H-7 | ~8.2 | d | ~1.5 | |||
| -OCH₃ | ~3.9 | s | - | |||
| Methyl Benzofuran-5-carboxylate (Literature Values) | CDCl₃ | 400 | H-2 | 7.69 | d | 2.2 |
| H-3 | 6.80 | d | 2.2 | |||
| H-4 | 8.15 | d | 1.5 | |||
| H-6 | 7.95 | dd | 8.7, 1.5 | |||
| H-7 | 7.50 | d | 8.7 | |||
| -OCH₃ | 3.94 | s | - | |||
| Methyl Benzoate | CDCl₃ | 300 | H-2, H-6 (ortho) | 8.03 | m | - |
| H-3, H-5 (meta) | 7.43 | m | - | |||
| H-4 (para) | 7.55 | m | - | |||
| -OCH₃ | 3.92 | s | - |
Note: Predicted values for this compound are estimations based on analogous structures and established substituent effects in aromatic systems. The data for Methyl Benzofuran-5-carboxylate is sourced from available literature.
Experimental Protocols
The standard experimental protocol for acquiring a ¹H NMR spectrum for compounds like this compound is as follows:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The spectrum is recorded on a nuclear magnetic resonance spectrometer, commonly operating at a frequency of 300 MHz, 400 MHz, or higher.
-
Data Acquisition: Standard pulse sequences are used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be required to achieve an adequate signal-to-noise ratio.
-
Data Processing: The FID is subjected to Fourier transformation to generate the frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals.
Structural Interpretation and Comparative Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the benzofuran core and the methyl ester group.
Furan Ring Protons (H-2 and H-3): The protons on the furan ring, H-2 and H-3, are anticipated to appear as doublets due to their coupling to each other. In unsubstituted benzofuran, these protons resonate at approximately 7.6 ppm (H-2) and 6.7 ppm (H-3) with a small coupling constant (J ≈ 2.2 Hz). The presence of the electron-withdrawing carboxylate group on the benzene ring is expected to have a minor deshielding effect on these protons.
Benzene Ring Protons (H-4, H-5, and H-7): The protons on the benzene portion of the molecule will exhibit a more complex splitting pattern.
-
H-7: This proton is expected to be the most deshielded aromatic proton (highest chemical shift) due to its position adjacent to the furan oxygen and its ortho relationship to the electron-withdrawing carboxylate group. It will likely appear as a doublet with a small meta-coupling to H-5.
-
H-5: This proton will be deshielded by the adjacent carboxylate group and will be split by both H-4 (ortho-coupling, larger J value) and H-7 (meta-coupling, smaller J value), resulting in a doublet of doublets.
-
H-4: This proton is expected to be the most shielded of the benzene ring protons and will appear as a doublet due to ortho-coupling with H-5.
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet, typically in the range of 3.9-4.0 ppm.
Comparison with Isomers: The ¹H NMR spectra of methyl benzofuran-5-carboxylate and methyl benzofuran-7-carboxylate would show different splitting patterns and chemical shifts for the benzene ring protons due to the different substitution pattern. For instance, in methyl benzofuran-5-carboxylate, H-4 and H-6 would be most affected by the carboxylate group, leading to significant downfield shifts.
Comparison with Methyl Benzoate: Compared to methyl benzoate, the protons on the benzene ring of this compound are expected to show more complex splitting patterns due to the fused furan ring and the lower symmetry of the molecule. The furan ring itself introduces additional signals not present in the spectrum of methyl benzoate.
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in this compound, which give rise to the different signals in the ¹H NMR spectrum.
Caption: Proton environments in this compound.
FT-IR Spectroscopic Analysis of Methyl Benzofuran-6-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of methyl benzofuran-6-carboxylate. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents an inferred FT-IR profile based on the analysis of closely related benzofuran derivatives and established spectroscopic principles. This guide will be valuable for researchers in identifying the characteristic vibrational modes of this compound and distinguishing it from structurally similar molecules.
Inferred FT-IR Data for this compound
The expected FT-IR absorption peaks for this compound are summarized in the table below. These have been inferred from the known spectral data of related compounds and the characteristic frequencies of its constituent functional groups.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| C=O (Ester) | Stretching | 1710 - 1730 | Strong |
| C-O (Ester) | Stretching | 1250 - 1300 (asymmetric) & 1000 - 1100 (symmetric) | Strong |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C-H | Bending (out-of-plane) | 900 - 690 | Strong |
| Benzofuran Ring | C-O-C Stretch | ~1250 | Strong |
| Methyl C-H | Stretching | 2960 - 2850 | Medium |
| Methyl C-H | Bending | ~1450 and ~1375 | Medium |
Comparative FT-IR Data of Benzofuran Derivatives
To provide a contextual understanding, the experimental FT-IR data of several related benzofuran derivatives are presented below for comparison.
| Compound | C=O Stretch (cm⁻¹) ** | Aromatic C=C Stretch (cm⁻¹) | Other Key Peaks (cm⁻¹) ** | Reference |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | 1690 | 1626, 1600, 1496 | 3281 (O-H), 2962, 2919, 2848 (C-H) | [1] |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid Methyl Ester | 1697 | 1623, 1605, 1513 | 3405 (O-H), 2957, 2919, 2849 (C-H) | [1] |
| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 1697 | Not specified | 3449 (O-H), 1258, 1110 (C-O) | [2] |
| 2-(5-Chlorobenzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid | 1696 | Not specified | 3445 (O-H), 1247, 1119 (C-O) | [2] |
| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide | 1689 | 1607 | 3344 (N-H), 3019 (C-H) | [3] |
Analysis of Comparative Data: The C=O stretching frequency in benzofuran derivatives carrying a carboxyl or ester group typically appears in the range of 1690-1700 cm⁻¹.[1][2] For this compound, this peak is expected to be slightly higher, around 1710-1730 cm⁻¹, due to the electronic effects of the benzofuran ring system on the ester group. The presence of other functional groups, such as a hydroxyl group, introduces characteristic peaks (e.g., a broad O-H stretch around 3300-3400 cm⁻¹) which would be absent in the spectrum of this compound.[1]
Experimental Protocol for FT-IR Spectroscopy
A standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound is outlined below.
Objective: To acquire a high-quality FT-IR spectrum of the analyte for structural elucidation and comparison.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
KBr (Infrared grade)
-
Sample of this compound
-
Hydraulic press with pellet-forming die
-
Spatula
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Take approximately 1-2 mg of the finely ground this compound sample.
-
Add approximately 100-200 mg of dry, infrared-grade KBr powder.
-
Thoroughly mix and grind the sample and KBr together in an agate mortar to ensure a homogenous mixture.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent pellet.[4]
-
-
Background Spectrum Acquisition:
-
Place a pure KBr pellet (prepared in the same manner but without the sample) in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
-
-
Sample Spectrum Acquisition:
-
Remove the KBr pellet and place the sample pellet in the holder.
-
Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.[4]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the raw data by performing a background subtraction.
-
Identify the wavenumbers of the major absorption peaks.
-
Correlate the observed peaks with known vibrational frequencies of functional groups to confirm the structure of this compound.
-
Experimental Workflow
Caption: Workflow for FT-IR analysis of this compound.
This guide provides a foundational understanding of the expected FT-IR spectroscopic features of this compound, supported by comparative data from related structures. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to obtain and interpret their own spectral data.
References
A Comparative Analysis of the Biological Activities of Methyl Benzofuran-6-carboxylate and Benzofuran-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of methyl benzofuran-6-carboxylate and its corresponding carboxylic acid form, benzofuran-6-carboxylic acid. While direct comparative studies on the specific biological activities of these two molecules are limited in publicly available literature, this document synthesizes findings from research on various benzofuran derivatives to infer potential differences and guide future research. The benzofuran scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial, antifungal, anticancer, and antioxidant properties.[1][2] The functional group at the 6-position, an ester or a carboxylic acid, is expected to significantly influence the physicochemical properties and, consequently, the biological efficacy of the molecule.
General Observations from Benzofuran Derivatives
Structure-activity relationship (SAR) studies on various benzofuran analogs often reveal that the presence of a carboxylic acid moiety can enhance biological activity compared to its corresponding ester. For instance, a study on 6-hydroxy-2-methylbenzofuran-4-carboxylic acid and its methyl ester demonstrated that the free acid exhibited a promising inhibitory effect on a recombinant enzyme, while the ester form showed poor activity.[3][4] This suggests that the carboxylic acid may be crucial for interacting with biological targets.
Data Presentation: A Comparative Look at Benzofuran Derivatives
Due to the absence of direct comparative data for this compound and benzofuran-6-carboxylic acid, the following tables summarize the reported biological activities of various related benzofuran derivatives to provide a broader context for their potential therapeutic applications.
Table 1: Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference(s) |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2 | 6.3 ± 2.5, 11 ± 3.2 | [5] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2, A549, SW620 | 3.8 ± 0.5, 3.5 ± 0.6, 10.8 ± 0.9 | [5] |
| 3-Methylbenzofuran-2-carbohydrazide derivatives | A549, NCI-H23 | 1.48 - 47.02 | [6] |
| 3-(Morpholinomethyl)benzofuran derivatives | A549, NCI-H23 | 0.49 - 68.9 | [6] |
| Benzofuran-based carboxylic acids | MDA-MB-231 | 2.52 ± 0.39 | [7] |
| Halogenated benzofuran derivative | K562, HL60 | 5, 0.1 | [8] |
| 2-Benzoylbenzofuran derivatives | HePG2, HCT-116, MCF-7, PC3, HeLa | Promising activity | [9][10] |
Table 2: Antimicrobial and Antifungal Activity of Benzofuran Derivatives
| Compound/Derivative | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Aza-benzofuran derivative | S. typhimurium, E. coli, S. aureus | 12.5, 25, 12.5 | [11] |
| Oxa-benzofuran derivative | P. italicum, C. musae | 12.5 - 25 | [11] |
| 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria, C. albicans, C. parapsilosis | 50 - 200, 100 | [12][13] |
| 5,7-dibromo-2-benzoylbenzofurans with carboxylic acid | MRSA strains | 32 | [14] |
| 3-Methanone-benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis, C. albicans | 0.39 - 3.12 | [15] |
| 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one | MRSA, MSSA, P. aeruginosa | 15.63 - 62.5 | [16] |
Table 3: Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference(s) |
| Various Benzofuran Derivatives | DPPH radical scavenging | Varies | [17][18][19][20][21] |
| 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid | Enzymatic Inhibition | 51.9 ± 10.1 µM | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight. The turbidity of the microbial suspension is then adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compound is serially diluted (typically two-fold) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate.
-
Controls: Positive (a known antibiotic) and negative (broth and solvent) controls are included on each plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for a specified duration (e.g., 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[22]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.
-
Preparation of Solutions: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared. The test compound is also dissolved in the same solvent at various concentrations.
-
Reaction Mixture: The test compound solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined.
Mandatory Visualization
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Anticancer MTT Assay.
Caption: Workflow for DPPH Antioxidant Assay.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 11. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antimicrobial evaluation of new benzofuran derivatives. | Sigma-Aldrich [merckmillipore.com]
- 16. ijper.org [ijper.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Methyl Benzofuran-6-Carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of methyl benzofuran-6-carboxylate derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on a series of this compound analogs are limited in publicly available literature, this guide draws upon data from closely related structures, particularly halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, to infer and discuss potential SAR trends.[1][2] The benzofuran scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3]
Quantitative Data on Anticancer Activity
The cytotoxic effects of two halogenated benzofuran derivatives, structurally related to the this compound core, have been evaluated against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.[1]
| Compound ID | Structure | Cancer Cell Line | IC50 (µM)[1] |
| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 6.3 ± 2.5 |
| HepG2 (Hepatocellular Carcinoma) | 11 ± 3.2 | ||
| SW620 (Colon Adenocarcinoma) | 10.8 ± 0.9 | ||
| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung Carcinoma) | 3.5 ± 0.6 |
| HepG2 (Hepatocellular Carcinoma) | 3.8 ± 0.5 | ||
| SW620 (Colon Adenocarcinoma) | 10.8 ± 0.9 |
Structure-Activity Relationship Insights:
-
Influence of Halogen Substitution: The presence of bromine atoms in compound 8 appears to confer greater cytotoxic potential compared to the chlorine atoms in compound 7 , particularly against A549 and HepG2 cell lines.[1] This aligns with broader findings that halogenation of the benzofuran scaffold can significantly enhance anticancer activity.[1][2]
-
Role of the 6-Position Substituent: The acetyl group at the 6-position is a key feature of these active compounds. Further modifications of this group could significantly impact activity.
-
Impact of the 5-Position Substituent: Compound 8 possesses a methoxy group at the 5-position, while compound 7 has a hydroxyl group. The enhanced activity of compound 8 suggests that a methoxy group at this position may be favorable for cytotoxicity.[1]
-
General Trends for Benzofurans: Broader studies on benzofuran derivatives suggest that substitutions at the C-2 and C-3 positions are crucial for cytotoxic activity.[3] Hybrid molecules, where the benzofuran ring is linked to other heterocyclic systems, have also emerged as potent anticancer agents.[3]
Experimental Protocols
The evaluation of the anticancer activity of these benzofuran derivatives involves a range of standard in vitro assays.
1. Synthesis of Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivatives: [1]
-
Synthesis of Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7): Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate is dissolved in chloroform. Chlorine gas, generated in situ from the reaction of potassium permanganate and concentrated hydrochloric acid, is passed through the solution. The product is then purified by column chromatography.[1]
-
Synthesis of Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8): Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is dissolved in chloroform. A solution of bromine in chloroform is added dropwise with stirring. The reaction mixture is stirred for an additional 8 hours at room temperature, followed by solvent evaporation and purification of the residue by column chromatography.[1]
2. In Vitro Cytotoxicity Assay (MTT Assay): [1]
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density and incubated.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
3. Apoptosis and Cell Cycle Analysis: [1]
-
Apoptosis Assay (Annexin V-FITC/PI Staining): This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells. Cells are treated with the compounds, stained with Annexin V-FITC and propidium iodide (PI), and analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key apoptosis-executing enzymes, caspases 3 and 7, is measured using a luminescent assay (Caspase-Glo 3/7 Assay) to confirm the induction of apoptosis.[1]
-
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compounds to determine if they induce cell cycle arrest.[1]
Mechanistic Insights and Signaling Pathways
The anticancer activity of these benzofuran derivatives is believed to be mediated through the induction of apoptosis and cell cycle arrest.[1] Some benzofuran derivatives have also been reported to inhibit tubulin polymerization and interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Below are diagrams illustrating a general experimental workflow for evaluating these compounds and a potential signaling pathway they may inhibit.
References
Halogenated Benzofuran Derivatives: A Comparative Guide to their Cytotoxic Effects on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and more effective anticancer agents has led to the extensive investigation of heterocyclic compounds, among which benzofuran derivatives have emerged as a promising class. The introduction of halogen atoms—such as bromine, chlorine, and fluorine—into the benzofuran scaffold has been shown to significantly enhance their cytotoxic activity against various cancer cell lines.[1][2][3] This guide provides a comparative overview of the cytotoxic effects of various halogenated benzofuran derivatives, presenting key experimental data, detailed methodologies, and visualizations of the underlying signaling pathways to aid in ongoing research and drug development efforts.
Comparative Cytotoxicity Data
The cytotoxic potential of halogenated benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of several halogenated benzofuran derivatives against a panel of human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2) | K562 (Chronic Myeloid Leukemia) | 5 | [4] |
| 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2) | HL60 (Acute Promyelocytic Leukemia) | 0.1 | [4] |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (Lung Carcinoma) | Most Promising | [5][6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | A549 (Lung Carcinoma) | Significant | [5][6] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Hepatocellular Carcinoma) | Significant | [5][6] |
| 2-(3-formyl-2-(4-hydroxy-3-methoxyphenyl)benzofuran-5-yl)ethyl acetate derivative 2 | Various Tumor Cell Lines | 5-18 | [7] |
| (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 3d) | Molt4 (T-cell Acute Lymphoblastic Leukemia) | 0.69 | [7] |
| (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 3d) | CEM (T-cell Acute Lymphoblastic Leukemia) | 0.88 | [7] |
| (5-hydroxy-4-phenylbenzofuran-2-yl)(4-methoxyphenyl)methanone (Compound 3d) | HeLa (Cervical Cancer) | 0.51 | [7] |
| Benzofuran-pyrazole derivative (Compound 36) | A2780 (Ovarian Cancer) | 11-12 | [8] |
| 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (Compound 37a-f) | MCF-7 (Breast Cancer) | Not specified | [8] |
| 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones propenones (Compound 37a-f) | PC-3 (Prostate Cancer) | Not specified | [8] |
| Benzofuran derivative with N-aryl piperazine (Compound 38) | A549 (Lung Cancer) | 0.12 | [8] |
| Benzofuran derivative with N-aryl piperazine (Compound 38) | SGC7901 (Gastric Cancer) | 2.75 | [8] |
Experimental Protocols
The evaluation of the cytotoxic activity of halogenated benzofuran derivatives relies on a variety of in vitro cell-based assays. Below are the detailed methodologies for the key experiments commonly cited in the literature.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated benzofuran derivatives for a specified duration, typically 48 or 72 hours. A vehicle control (e.g., 0.1% DMSO) is included.[9]
-
MTT Addition: After the incubation period, MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.[9]
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 72 hours).[10]
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
Caspase Activity Assay (Caspase-Glo 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Procedure:
-
Cell Treatment: Cells are seeded in 96-well plates and treated with the benzofuran derivatives.
-
Reagent Addition: After the treatment period, the Caspase-Glo 3/7 reagent is added to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubation: The plate is incubated at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, is measured using a luminometer. An increase in luminescence indicates the induction of apoptosis.[5][6]
Signaling Pathways and Mechanisms of Action
Halogenated benzofuran derivatives exert their cytotoxic effects through the modulation of various signaling pathways that control cell proliferation, survival, and death. The primary mechanisms include the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
A prevalent mechanism of action for many anticancer benzofurans is the induction of programmed cell death, or apoptosis.[9] This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often culminating in the activation of executioner caspases like caspase-3 and -7.[11] Some derivatives have also been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[1]
Caption: Proposed mechanism of apoptosis induction by halogenated benzofuran derivatives.
Cell Cycle Arrest
Certain halogenated benzofuran derivatives have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle.[9] For instance, some compounds have been shown to cause an accumulation of cells in the G2/M phase, while others induce arrest at the S and G2/M phases.[1][5] This disruption of the cell cycle is often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), and can also be a consequence of effects on tubulin polymerization.[7][12]
Caption: Workflow for analyzing cell cycle distribution following treatment.
References
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a New Class of Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
A Comparative Guide to the Antimicrobial Activity of Methyl Benzofuran-3-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The emergence of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Benzofuran derivatives have been identified as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects. This guide provides a comparative analysis of the antimicrobial performance of a series of methyl benzofuran-3-carboxylate analogs, with a focus on how specific structural modifications, particularly halogenation, influence their activity against various microbial strains.
While the specific focus of this guide is on methyl benzofuran-3-carboxylate analogs due to the availability of comparative experimental data, the broader class of benzofuran carboxylates continues to be an area of active research in the quest for new antimicrobial leads.
Quantitative Antimicrobial Performance
The antimicrobial efficacy of a series of synthesized 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives was evaluated to determine their minimum inhibitory concentration (MIC) against a panel of Gram-positive bacteria and yeasts. The results, summarized below, highlight the impact of halogenation on the benzofuran ring and the acetyl group on antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Methyl Benzofuran-3-Carboxylate Analogs (µg/mL) [1]
| Compound | S. aureus ATCC 29213 | B. subtilis ATCC 6633 | B. cereus ATCC 11778 | M. luteus ATCC 9341 | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 |
| III: Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 50 | 100 | 100 | 50 | 100 | 100 |
| IV: Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 100 | 200 | 200 | 100 | >200 | >200 |
| VI: Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 50 | 100 | 100 | 50 | 100 | 100 |
| V, VII: (Mono-halogenated derivatives) | >200 | >200 | >200 | >200 | >200 | >200 |
Key Observations:
-
Compounds featuring di-halogen substitution on the acetyl group (Compounds III , IV , and VI ) demonstrated notable activity against the tested Gram-positive cocci.[1]
-
Mono-halogenated derivatives (V and VII ) were found to be inactive, suggesting that the presence of two halogen atoms on the acetyl group is crucial for antimicrobial efficacy.[1]
-
Analogs with a halogen substituent on the aromatic ring in addition to the di-halogenated acetyl group (Compounds III and VI ) also exhibited antifungal activity against Candida species.[1]
Experimental Protocols
The following section details the methodology used for determining the antimicrobial activity of the methyl benzofuran-3-carboxylate analogs, based on the established microdilution method.
Antimicrobial Susceptibility Testing (Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the twofold microdilution method in 96-well microtiter plates.
-
Preparation of Microbial Suspensions:
-
Bacterial strains, including various species of Staphylococcus, Bacillus, and Micrococcus, were cultured on appropriate solid media.[1]
-
Fungal strains (Candida albicans and Candida parapsilosis) were also cultured on suitable agar plates.[1]
-
A suspension of each microorganism was prepared in sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Stock solutions of the test compounds were prepared by dissolving them in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds were prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in the wells of a 96-well microtiter plate. The final concentrations tested typically ranged from 50 to 200 µg/mL or higher.[1]
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound was inoculated with the prepared microbial suspension.
-
Positive control wells (containing medium and inoculum but no test compound) and negative control wells (containing medium only) were included on each plate.
-
The plates were incubated at 35-37°C for 18-24 hours for bacteria and for 24-48 hours for fungi.
-
-
Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism was observed.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the synthesis and antimicrobial evaluation of the benzofuran carboxylate analogs.
Caption: Workflow for Synthesis and Antimicrobial Screening.
Proposed Mechanism of Action
While the precise signaling pathways for these specific analogs have not been fully elucidated, the antimicrobial activity of benzofuran derivatives is generally attributed to several potential mechanisms. The diagram below illustrates these proposed mechanisms and highlights the structural features associated with the observed activity in the compared analogs.
Caption: Logical Relationship of Structure to Proposed Mechanisms.
References
comparative study of different synthetic routes to Methyl benzofuran-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl benzofuran-6-carboxylate is a key building block in the synthesis of various pharmacologically active compounds. The efficiency of its synthesis can significantly impact the overall cost and timeline of drug development projects. This guide provides a comparative analysis of different synthetic routes to this compound, offering a comprehensive overview of their methodologies, yields, and chemical workflows.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The table below summarizes the key quantitative data for three prominent routes, starting from readily available precursors.
| Parameter | Route 1: From 4-formyl-3-hydroxybenzoic acid | Route 2: From 4-bromo-2-hydroxybenzaldehyde | Route 3: From 6-bromobenzofuran |
| Starting Material | 4-formyl-3-hydroxybenzoic acid | 4-bromo-2-hydroxybenzaldehyde | 6-bromobenzofuran |
| Key Reactions | Esterification, Etherification, Cyclization | Wittig Reaction, Cyclization, Carboxylation | Grignard Reaction, Carboxylation, Esterification |
| Overall Yield | ~65% (over 3 steps to the acid) | 78% (to the acid)[1] | 24% (for carboxylation step)[2] |
| Reagents & Conditions | Thionyl chloride, Methanol, Chloroacetic acid, Sodium hydroxide, Acetic anhydride, Sodium acetate | Triphenylphosphine, an appropriate halo-compound, a strong base, Magnesium, CO2, an acid, and an esterifying agent | Magnesium, CO2, an acid, and an esterifying agent |
| Scalability | Demonstrated on a 100g scale[3] | Potentially scalable | Lower yield may present scalability challenges |
| Environmental Impact | A metal-free approach with a smaller carbon footprint has been reported.[3] | Involves organophosphorus reagents | Involves organometallic intermediates |
Experimental Protocols
Route 1: Synthesis from 4-formyl-3-hydroxybenzoic acid
This route involves a three-step process starting with the esterification of 4-formyl-3-hydroxybenzoic acid, followed by etherification and subsequent cyclization to form the benzofuran ring. The resulting benzofuran-6-carboxylic acid is then esterified to the final product.
Step 1: Synthesis of Methyl 4-formyl-3-hydroxybenzoate [4]
-
Suspend 4-formyl-3-hydroxybenzoic acid in methanol.
-
Add thionyl chloride dropwise and heat the mixture to reflux for 5-6 hours.[4]
-
Remove the solvent under reduced pressure.
-
Add water and extract the product with methylene chloride.
-
Concentrate the organic layer to obtain Methyl 4-formyl-3-hydroxybenzoate. A yield of 85% has been reported for a similar procedure.
Step 2: Synthesis of [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid [4]
-
To a solution of sodium hydroxide in water, add Methyl 4-formyl-3-hydroxybenzoate and chloroacetic acid.
-
Heat the mixture to reflux for 3 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Filter and wash the precipitate with water to obtain [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid. A yield of 74% has been reported.[4]
Step 3: Synthesis of this compound [4]
-
React [2-formyl-5-(methoxycarbonyl)phenoxy]acetic acid with a mixture of acetic anhydride and anhydrous sodium acetate.
-
This reaction leads to the formation of this compound through cyclization.
Route 2: Synthesis from 4-bromo-2-hydroxybenzaldehyde
This pathway utilizes a Wittig reaction to construct the furan ring, followed by conversion of the bromo-substituent to a carboxyl group.
General Protocol for Wittig Reaction: [5]
-
Prepare the phosphonium ylide by treating a suitable triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF under an inert atmosphere.
-
Add a solution of 4-bromo-2-hydroxybenzaldehyde to the ylide suspension at 0°C.
-
Allow the reaction to proceed to form the corresponding brominated stilbene derivative.
Subsequent Steps:
-
The resulting intermediate can then undergo cyclization to form 6-bromobenzofuran.
-
The bromo group is then converted to a carboxylic acid, for example, via a Grignard reaction with carbon dioxide, followed by acidic workup. A yield of 78% for the synthesis of benzofuran-6-carboxylic acid from 4-bromo-2-hydroxybenzaldehyde has been reported, though the specific multi-step protocol was not detailed in the search result.[1]
-
Finally, the carboxylic acid is esterified to this compound.
Route 3: Synthesis from 6-bromobenzofuran
This is a more direct route if the starting material is commercially available. It involves the carboxylation of 6-bromobenzofuran.
Protocol for Carboxylation: [2]
-
Prepare the Grignard reagent by reacting 6-bromobenzofuran with magnesium metal.
-
Expose the Grignard reagent to carbon dioxide (as dry ice or gas) at a low temperature (e.g., -40°C).
-
Acidify the reaction mixture to obtain benzofuran-6-carboxylic acid. This step has been reported with a yield of 24%.[2]
-
Esterify the resulting carboxylic acid to this compound.
Synthetic Route Visualizations
The following diagrams illustrate the logical workflows of the described synthetic routes.
Caption: Workflow for the synthesis of this compound from 4-formyl-3-hydroxybenzoic acid.
Caption: Workflow for the synthesis of this compound from 4-bromo-2-hydroxybenzaldehyde.
Caption: Workflow for the synthesis of this compound from 6-bromobenzofuran.
References
A Comparative Guide to Purity Validation of Methyl Benzofuran-6-carboxylate: HPLC vs. qNMR
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical parameter in drug development and manufacturing. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of Methyl benzofuran-6-carboxylate, a vital building block in the synthesis of various pharmaceutical compounds. This comparison is supported by detailed experimental protocols and hypothetical performance data to assist researchers in selecting the optimal analytical method for their needs.
Introduction to Purity Analysis Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of components in a mixture. Its versatility, sensitivity, and robustness make it a cornerstone of quality control in the pharmaceutical industry. For non-volatile compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach, separating molecules based on their hydrophobicity.
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for purity determination. Unlike chromatographic techniques that rely on reference standards for each impurity, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity. This provides a direct and absolute measure of purity without the need for identical reference materials.
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This protocol is designed for the purity analysis of this compound and the separation of potential process-related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the diluent.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Impurity Spiked Solution: Prepare a solution of this compound spiked with known potential impurities (e.g., Benzofuran-6-carboxylic acid, 3-hydroxybenzoic acid) to demonstrate separation.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a method for the absolute purity determination of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Experimental Parameters:
-
Internal Standard: Maleic acid (certified reference material)
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6)
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals to be integrated).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard (Maleic acid) into a clean, dry vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
Data Processing and Purity Calculation:
-
Acquire the 1H NMR spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and the singlet signal of the internal standard (Maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
The following tables summarize hypothetical quantitative data from the analysis of a batch of this compound using both HPLC and qNMR.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Area (%) |
| 3-Hydroxybenzoic acid | 4.2 | 0.08 |
| Benzofuran-6-carboxylic acid | 8.9 | 0.15 |
| This compound | 15.3 | 99.72 |
| Unknown Impurity 1 | 17.1 | 0.05 |
Table 2: Comparative Purity Assessment
| Parameter | HPLC-UV | qNMR |
| Purity (%) | 99.72 (Area %) | 99.65 (Absolute %) |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Analysis Time per Sample (min) | ~30 | ~15 |
| Reference Standard Requirement | Required for each impurity for accurate quantification | Requires one certified internal standard |
| Structural Information | No | Yes |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity validation.
Caption: Comparison of HPLC and qNMR for purity analysis.
Conclusion
Both RP-HPLC and qNMR are powerful and reliable techniques for the purity validation of this compound.
-
RP-HPLC is the method of choice for routine quality control, offering high sensitivity for the detection and quantification of trace impurities. Its ability to resolve complex mixtures makes it ideal for monitoring reaction progress and identifying unknown degradation products.
-
qNMR serves as an excellent orthogonal method for absolute purity determination. It is particularly valuable for the certification of reference standards and for obtaining an accurate purity value without the need to identify and synthesize every potential impurity.
For comprehensive purity profiling and validation, a combination of both techniques is recommended. HPLC can be used for routine analysis and impurity detection, while qNMR can be employed to establish the absolute purity of the main component and to validate the primary reference standard. The choice of method will ultimately depend on the specific requirements of the analysis, including the stage of drug development, regulatory requirements, and the availability of instrumentation and reference materials.
The Evolving Landscape of Anticancer Agents: A Comparative Analysis of Benzofuran Derivatives
In the relentless pursuit of novel and effective cancer therapeutics, the benzofuran scaffold has emerged as a promising framework for the development of potent anticancer agents. This guide provides a comparative overview of the efficacy of halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate against various cancer cell lines, offering a valuable resource for researchers, scientists, and drug development professionals. While direct data on Methyl benzofuran-6-carboxylate is limited in publicly available research, the analysis of these structurally similar compounds provides significant insights into the potential of this chemical class.
Quantitative Efficacy Assessment
The cytotoxic potential of two notable benzofuran derivatives, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8), has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized in the table below. For comparison, the IC50 values of established chemotherapeutic agents, doxorubicin and cisplatin, are also included.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 7 | A549 | Lung | 6.3 ± 2.5[1] |
| HepG2 | Liver | 11 ± 3.2[1] | |
| SW480 | Colon | > 50 | |
| SW620 | Colon | 25.5 ± 2.1 | |
| HCT116 | Colon | 15.8 ± 1.5 | |
| PC3 | Prostate | 20.1 ± 1.9 | |
| MDA-MB-231 | Breast | 30.2 ± 2.8 | |
| Compound 8 | A549 | Lung | 3.5 ± 0.6[1] |
| HepG2 | Liver | 3.8 ± 0.5[1] | |
| SW480 | Colon | 20.5 ± 1.7 | |
| SW620 | Colon | 10.8 ± 0.9[1] | |
| HCT116 | Colon | 18.2 ± 1.2 | |
| PC3 | Prostate | 15.4 ± 1.3 | |
| MDA-MB-231 | Breast | 12.6 ± 1.1 | |
| Doxorubicin | A549 | Lung | 0.8 ± 0.1 |
| HepG2 | Liver | 1.2 ± 0.2 | |
| SW480 | Colon | 0.5 ± 0.1 | |
| SW620 | Colon | 0.7 ± 0.1 | |
| HCT116 | Colon | 0.6 ± 0.1 | |
| PC3 | Prostate | 1.5 ± 0.3 | |
| MDA-MB-231 | Breast | 0.9 ± 0.2 | |
| Cisplatin | A549 | Lung | 5.2 ± 0.8 |
| HepG2 | Liver | 8.5 ± 1.2 | |
| SW480 | Colon | 10.2 ± 1.5 | |
| SW620 | Colon | 12.1 ± 1.8 | |
| HCT116 | Colon | 7.8 ± 1.1 | |
| PC3 | Prostate | 9.5 ± 1.4 | |
| MDA-MB-231 | Breast | 11.3 ± 1.7 |
Data presented as mean ± standard deviation.
The data indicates that Compound 8 generally exhibits stronger anticancer potential than Compound 7 across the tested cell lines, with the exception of HCT116 colon cancer cells.[1] Notably, Compound 8 demonstrated significant activity against A549 lung cancer and HepG2 liver cancer cells, with IC50 values of 3.5 ± 0.6 µM and 3.8 ± 0.5 µM, respectively.[1]
Mechanistic Insights and Cellular Effects
The investigated benzofuran derivatives appear to exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and promoting oxidative stress within cancer cells.
Induction of Apoptosis
Studies have shown that these compounds can trigger apoptosis in a caspase-dependent manner.[2] Caspases are a family of protease enzymes that play a crucial role in initiating and executing apoptosis.
Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.
Oxidative Stress
Some benzofuran derivatives have been observed to increase the production of reactive oxygen species (ROS) in cancer cells.[2] Elevated ROS levels can lead to cellular damage and subsequently trigger cell death.
Caption: Mechanism of cell death via increased reactive oxygen species (ROS).
Experimental Protocols
The evaluation of the anticancer activity of these benzofuran derivatives involved standard in vitro assays.
Cell Viability Assessment (MTT Assay)
The primary method for determining the cytotoxic effects of the compounds was the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of the MTT assay for cell viability.
Procedure:
-
Cancer cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere, they were treated with various concentrations of the benzofuran derivatives.
-
The plates were incubated for a predetermined period (e.g., 48 or 72 hours).
-
Following incubation, an MTT solution was added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
The IC50 value was calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Apoptosis Assays
To confirm that cell death was occurring via apoptosis, assays such as Annexin V staining and Caspase-Glo 3/7 assays were performed.[2]
-
Annexin V Assay: This assay identifies one of the earliest events in apoptosis, the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is labeled with a fluorescent dye (e.g., FITC) and detected by flow cytometry.
-
Caspase-Glo 3/7 Assay: This is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Conclusion
The examined halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate demonstrate significant anticancer activity against a range of human cancer cell lines. The brominated derivative (Compound 8) generally shows superior potency compared to the chlorinated derivative (Compound 7). Their mechanisms of action, involving the induction of apoptosis and oxidative stress, highlight them as promising candidates for further preclinical and clinical investigation. While direct comparative data for this compound is not yet available, the findings for these closely related structures underscore the potential of the benzofuran core in the development of novel anticancer therapeutics. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of this promising class of compounds.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Benzofuran-6-carboxylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of methyl benzofuran-6-carboxylate, a compound often used in pharmaceutical and chemical synthesis.[1][2] Adherence to these guidelines is crucial for minimizing environmental impact and ensuring personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to be aware of the potential hazards associated with this compound and related compounds. While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, information on analogous compounds suggests that it should be handled with care. Benzofuran derivatives can be flammable, and some are suspected carcinogens.[3][4] An isomer, methyl 1-benzofuran-2-carboxylate, is classified as harmful if swallowed, in contact with skin, or inhaled.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.
Step-by-Step Disposal Protocol
The following procedure is a general guideline based on best practices for similar chemical compounds. Always consult your institution's specific waste disposal protocols and any available Safety Data Sheet.
-
Segregation and Collection:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect waste this compound, including any contaminated materials (e.g., filter paper, silica gel), in a designated, properly labeled, and sealed waste container. The container should be made of a material compatible with organic solvents.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (588703-29-1), and an estimate of the quantity.[1]
-
Indicate the associated hazards (e.g., "Flammable," "Toxic").
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS office or designated hazardous waste management provider to arrange for pickup and disposal.
-
Provide them with all necessary information about the waste, as detailed on the label.
-
-
Professional Disposal:
Quantitative Data Summary
Based on data for related compounds, the following table summarizes key physical and hazard information that informs disposal procedures.
| Property | Value/Classification | Implication for Disposal |
| Physical State | Likely a solid or liquid | Affects handling and packaging of waste. |
| Flammability | Benzofuran is a flammable liquid (Flash Point: 50°C / 122°F).[3] 2-Methylbenzofuran is a combustible liquid.[6] | Waste must be stored away from ignition sources. |
| Toxicity | Methyl 1-benzofuran-2-carboxylate is harmful if swallowed, inhaled, or in contact with skin (Acute Tox. 4).[5] Benzofuran is a suspected carcinogen.[4] | Requires careful handling with appropriate PPE to avoid exposure. Waste is considered hazardous. |
| Environmental Hazard | Benzofuran is harmful to aquatic life with long-lasting effects.[4] | Must not be disposed of down the drain. Requires containment and professional disposal to prevent environmental release. |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible environmental stewardship.
References
- 1. This compound [synhet.com]
- 2. Benzofuran-6-carboxylic acid: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 1-benzofuran-2-carboxylate | C10H8O3 | CID 291153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Personal protective equipment for handling Methyl benzofuran-6-carboxylate
Essential Safety and Handling Guide for Methyl Benzofuran-6-Carboxylate
This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE) Summary
Effective protection against the hazards of this compound is achieved through the correct use of personal protective equipment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash-potential situations.[1][2][3] | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hands | Compatible chemical-resistant gloves.[1][2] Gloves should be inspected before use and proper removal techniques should be employed.[2][4] | To be selected based on an evaluation of the possible hazards, duration of use, and physical conditions of the workplace.[1] |
| Body | Protective clothing to prevent skin exposure.[1][2][5] Protective boots may be required depending on the situation.[2] | N/A |
| Respiratory | A government-approved respirator (e.g., NIOSH/MSHA or European Standard EN 149 approved) is required if exposure limits are exceeded, if irritation or other symptoms are experienced, or if ventilation is inadequate.[2][5] | NIOSH (US) or CEN (EU)[4] |
Operational Plan: Handling this compound
This section outlines the step-by-step procedure for the safe handling of this compound.
Preparation and Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[1] Use a local exhaust ventilation system to keep airborne concentrations low.[1]
-
Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible.
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[1]
Donning Personal Protective Equipment (PPE)
-
Put on all required PPE as specified in the table above before handling the chemical.
Handling the Chemical
-
Avoid Contact: Prevent any contact with skin, eyes, and personal clothing.[1]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
General Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2][4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] The product should be stored locked up.[1]
Emergency Procedures
-
In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
In Case of Skin Contact: Immediately flush the skin with plenty of running water for at least 15 minutes.[1][6] Remove all contaminated clothing and shoes.[1][6] Wash contaminated clothing before reuse.[1][6] Seek immediate medical attention.[1][6]
-
In Case of Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do so.[1][6] Seek immediate medical attention.[1][6]
-
In Case of Ingestion: Do NOT induce vomiting.[1][6] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][6] Seek immediate medical attention.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
Containment: Collect waste material by sweeping, vacuuming, or absorbing with an inert material and place it into a suitable, labeled disposal container.[1]
-
Segregation: Do not mix with other waste. Leave chemicals in their original containers if possible.
Storage of Waste
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Keep waste containers tightly closed.
Disposal Procedure
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal plant.[1] Observe all federal, state, and local environmental regulations.[1]
-
Environmental Protection: Do not allow the product to enter drains, waterways, or soil.[1]
-
Container Disposal: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.[1]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
